PfDHODH-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOIAXAHSRIGK-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148125-81-8 | |
| Record name | (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PfDHODH-IN-1: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PfDHODH-IN-1, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme is a critical component in the de novo pyrimidine biosynthesis pathway of the malaria parasite, making it a key target for antimalarial drug development.
Core Mechanism of Action
This compound exerts its antimalarial activity by directly inhibiting the enzymatic function of PfDHODH.[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[3] Pyrimidines are essential building blocks for the synthesis of DNA and RNA, which are vital for the rapid growth and replication of the parasite.[3] Unlike its human host, P. falciparum lacks pyrimidine salvage pathways and is entirely dependent on de novo synthesis for its survival. By blocking this crucial step, this compound effectively starves the parasite of the necessary precursors for nucleic acid synthesis, leading to a halt in replication and ultimately, parasite death.[3]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against both the parasite enzyme and the parasite itself. The following table summarizes the key quantitative data for this compound and provides a comparison with its activity against mammalian DHODH enzymes to illustrate its selectivity.
| Target | Parameter | Value | Reference |
| Plasmodium falciparum DHODH (PfDHODH) | IC50 | 15 nM | [1] |
| Human DHODH | IC50 | 190 nM | [4] |
| Mouse DHODH | IC50 | 47 nM | [4] |
| Rat DHODH | IC50 | 21 nM | [4] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.
Signaling Pathway and Inhibitory Action
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the specific point of inhibition by this compound.
Caption: Inhibition of PfDHODH by this compound in the de novo pyrimidine biosynthesis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PfDHODH inhibitors.
PfDHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH. A common method is a spectrophotometric assay that monitors the reduction of a dye.
Materials:
-
Recombinant PfDHODH enzyme
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (substrate)
-
Decylubiquinone (Coenzyme Q analog, electron acceptor)
-
2,6-dichloroindophenol (DCIP, dye)
-
This compound or other test compounds
-
96-well or 384-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a solution of the PfDHODH enzyme in the assay buffer.
-
Add the enzyme solution to the wells of a microplate.
-
Add various concentrations of this compound (or other test compounds) to the wells and incubate for a specified period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP to each well.
-
Immediately begin monitoring the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of DCIP reduction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plasmodium falciparum Growth Inhibition Assay
This assay determines the efficacy of a compound in inhibiting the growth of the parasite in an in vitro culture of human red blood cells.
Materials:
-
Synchronized culture of P. falciparum (e.g., 3D7 strain) at the ring stage
-
Human red blood cells (O+)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound or other test compounds
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI)
-
Lysis buffer with dye
-
Fluorescence plate reader
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C
Procedure:
-
Prepare serial dilutions of this compound in the complete culture medium in a 96-well microplate.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for a defined period, typically 72 hours, in the controlled atmosphere incubator to allow for parasite replication.
-
After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing a fluorescent dye like SYBR Green I.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of parasite DNA, which reflects the extent of parasite growth.
-
Calculate the percentage of growth inhibition for each inhibitor concentration compared to a no-drug control.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the characterization of a PfDHODH inhibitor.
Caption: General experimental workflow for the evaluation of PfDHODH inhibitors.
References
PfDHODH-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PfDHODH-IN-1, a known inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This document is intended to serve as a valuable resource for researchers engaged in antimalarial drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, with the systematic name 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-propenamide, is a derivative of A-771726, the active metabolite of the immunosuppressive drug leflunomide. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-propenamide |
| Synonyms | CCHTFP, PfDHODH Inhibitor 1 |
| CAS Number | 183945-55-3[1] |
| Molecular Formula | C₁₄H₁₁F₃N₂O₂[1] |
| SMILES | N#CC(C(NC1=CC=C(C(F)(F)F)C=C1)=O)=C(C2CC2)O[1] |
| InChI Key | IKNOIAXAHSRIGK-UHFFFAOYSA-N[1] |
A summary of the available physicochemical and pharmacological properties of this compound is provided in Table 2.
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Source |
| Molecular Weight | 296.2 g/mol | [1] |
| XLogP3 | 3.8 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 5 | Computed |
| Solubility | DMF: 25 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL | [1] |
| λmax | 254, 292 nm | [1] |
| IC₅₀ (human DHODH) | 190 nM | [1] |
| IC₅₀ (mouse DHODH) | 47 nM | [1] |
| IC₅₀ (rat DHODH) | 21 nM | [1] |
| In Vivo Activity | Inhibits delayed-type hypersensitivity in mice (30 mg/kg) and rats (10 mg/kg) | [1] |
Mechanism of Action and Biological Context
This compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. Unlike the parasite, human host cells can utilize both the de novo and salvage pathways for pyrimidine acquisition. This dependency makes PfDHODH a prime target for the development of selective antimalarial drugs.
The enzyme PfDHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP). Inhibition of PfDHODH by compounds like this compound disrupts this pathway, leading to a depletion of the pyrimidine pool and ultimately arresting parasite proliferation.
Experimental Protocols
Synthesis of this compound (Adapted from a similar synthesis)
The following is an adapted synthetic protocol for this compound based on the published synthesis of a closely related analog. Researchers should optimize conditions for their specific laboratory setup.
Step 1: Synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
-
To a solution of cyanoacetic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux for a specified period to form the acid chloride.
-
Cool the reaction mixture and add 4-(trifluoromethyl)aniline.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the cyanoacetamide intermediate.
Step 2: Synthesis of 2-cyano-3-cyclopropyl-3-oxo-N-[4-(trifluoromethyl)phenyl]propanamide
-
Suspend sodium hydride in dry tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of the cyanoacetamide intermediate in dry THF dropwise to the sodium hydride suspension at 0 °C.
-
Stir the mixture at room temperature for a specified time.
-
Cool the mixture to 0 °C and add cyclopropanecarbonyl chloride dropwise.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification and Characterization
-
The crude product exists in equilibrium with its enol tautomer, this compound.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
PfDHODH Enzyme Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against PfDHODH.
Materials:
-
Recombinant PfDHODH enzyme
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
L-dihydroorotate (substrate)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (indicator dye)
-
This compound stock solution in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted inhibitor solutions to the wells of a 96-well plate. Include control wells with buffer and DMSO only.
-
Add the PfDHODH enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of L-dihydroorotate and decylubiquinone.
-
Immediately add DCIP to each well. The reduction of DCIP by the enzyme reaction leads to a decrease in absorbance at 600 nm.
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance at 600 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay determines the efficacy of this compound against the blood stages of P. falciparum in culture.
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage
-
Human red blood cells
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and AlbuMAX II)
-
This compound stock solution in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted compound to a 96-well plate.
-
Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition for each concentration compared to the DMSO control.
-
Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound serves as a valuable research tool for studying the inhibition of dihydroorotate dehydrogenase and its downstream effects on pyrimidine biosynthesis. Its activity against DHODH from multiple species, including the malaria parasite, underscores the potential of targeting this enzyme for therapeutic intervention. The experimental protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this and related compounds. Further research into the structure-activity relationships of PfDHODH inhibitors will be crucial for the development of novel and effective antimalarial agents.
References
PfDHODH-IN-1: A Case Study in Selective Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction to PfDHODH as a Drug Target
Plasmodium falciparum, the protozoan parasite responsible for the most lethal form of malaria, has a critical vulnerability in its pyrimidine biosynthesis pathway. Unlike its human host, the parasite is incapable of salvaging pyrimidines and is therefore entirely dependent on the de novo synthesis pathway for the production of essential building blocks for DNA and RNA.[1][2][3][4] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][5][6]
The significant structural differences between the parasite's DHODH (PfDHODH) and human DHODH (hDHODH) allow for the development of species-specific inhibitors.[1][7] This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile for potential antimalarial drugs. The structural basis for this selectivity often lies in amino acid variations within the inhibitor-binding site of the enzyme.[1]
Quantitative Analysis of Inhibitor Selectivity
The selectivity of a PfDHODH inhibitor is quantitatively assessed by comparing its inhibitory activity against the parasite enzyme versus the human enzyme. This is typically expressed as a selectivity index, which is the ratio of the 50% inhibitory concentration (IC50) for hDHODH to that for PfDHODH. A higher selectivity index indicates a greater preference for the parasite enzyme.
Below is a table summarizing the inhibitory activity of a representative N-phenylbenzamide inhibitor, DSM59, a potent and selective PfDHODH inhibitor identified through high-throughput screening.
| Compound | Target Enzyme/Cell Line | IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) |
| DSM59 | P. falciparum DHODH | 20 | >5000 |
| Human DHODH | >100,000 |
Data compiled from publicly available research.[3][8]
Experimental Protocols
Detailed methodologies are essential for the accurate determination of inhibitor potency and selectivity. The following sections describe the standard protocols for the enzymatic and cellular assays used to characterize PfDHODH inhibitors.
PfDHODH and hDHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor. Inhibition of DHODH results in a decreased rate of DCIP reduction.
Materials:
-
Recombinant PfDHODH and hDHODH
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
L-dihydroorotate (substrate)
-
Decylubiquinone (Coenzyme Q analog, electron acceptor)
-
2,6-dichloroindophenol (DCIP, colorimetric indicator)
-
Test compound (e.g., PfDHODH-IN-1) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer components.
-
Add the test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Add the substrates: L-dihydroorotate, decylubiquinone, and DCIP to final concentrations of 175 µM, 18 µM, and 95 µM, respectively.[1]
-
Initiate the reaction by adding PfDHODH or hDHODH to a final concentration of approximately 7-25 nM.[1]
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 600 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green Method)
This cellular assay determines the efficacy of the inhibitor against the live parasite by measuring the proliferation of P. falciparum in red blood cells. The SYBR Green dye intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine)
-
Test compound dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
384-well black, clear-bottom microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
In a 384-well plate, add the diluted compounds.
-
Add the synchronized ring-stage parasite culture at a starting parasitemia of 0.3-0.5% and a hematocrit of 2.5%.[1][9]
-
Incubate the plates for 72 hours at 37°C in the controlled gas environment.[1]
-
After incubation, add SYBR Green I dye to each well to a final dilution of 1:10,000.
-
Incubate for a further 1 hour in the dark.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the percent inhibition of parasite growth for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the de novo pyrimidine biosynthesis pathway in P. falciparum and the general experimental workflows for inhibitor characterization.
Caption: De novo pyrimidine biosynthesis pathway in P. falciparum.
Caption: General experimental workflow for PfDHODH inhibitor characterization.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Human Malaria Parasite Plasmodium Falciparum Dihydroorotate Dehydrogenase Inhibitors by Pharmacophore and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
PfDHODH-IN-1: A Technical Guide to its Inhibition of Pyrimidine Biosynthesis in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PfDHODH-IN-1, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). PfDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA required for the rapid proliferation of the malaria parasite. As P. falciparum lacks the pyrimidine salvage pathway present in humans, PfDHODH represents a key target for antimalarial drug development.
This compound, an analog of A77 1726 (the active metabolite of leflunomide), demonstrates significant and selective inhibitory activity against PfDHODH. This document details the quantitative data on its efficacy, the experimental protocols for its evaluation, and visual representations of its mechanism of action and related experimental workflows.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified through both enzymatic and whole-cell assays. The following tables summarize the key efficacy and potency data.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound (CCHTFP) | P. falciparum DHODH | Enzymatic Inhibition | 2200 | [1] |
| This compound | P. falciparum DHODH | Enzymatic Inhibition | 15 | [2] |
| This compound | Human DHODH | Enzymatic Inhibition | 190 | [3][4] |
| This compound | Mouse DHODH | Enzymatic Inhibition | 47 | [3][4] |
| This compound | Rat DHODH | Enzymatic Inhibition | 21 | [3][4] |
Table 1: In Vitro Enzymatic Inhibition Data for this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | P. falciparum Strain | Assay Type | EC50 (nM) | Source |
| This compound | 3D7 | Whole-cell Growth Inhibition | 1.4 | [2] |
| This compound | Dd2 | Whole-cell Growth Inhibition | 10 | [2] |
Table 2: In Vitro Whole-Cell Efficacy of this compound. EC50 values represent the concentration of the compound required to inhibit parasite growth by 50%.
Signaling Pathway and Mechanism of Action
This compound exerts its antimalarial effect by interrupting the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the parasite to produce the necessary building blocks for DNA and RNA synthesis.
Caption: Inhibition of the P. falciparum de novo pyrimidine biosynthesis pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.
PfDHODH Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the PfDHODH enzyme. A common method is a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant purified PfDHODH enzyme
-
Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
L-dihydroorotate (substrate)
-
Decylubiquinone (Coenzyme Q analog, electron acceptor)
-
2,6-dichloroindophenol (DCIP, colorimetric indicator)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound solution (or DMSO for control wells)
-
PfDHODH enzyme (e.g., final concentration of 12.5 nM).
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of L-dihydroorotate (e.g., 175 µM final concentration), decylubiquinone (e.g., 18 µM final concentration), and DCIP (e.g., 95 µM final concentration).
-
Immediately measure the decrease in absorbance at 600 nm over time at room temperature.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for the PfDHODH enzymatic inhibition assay.
Plasmodium falciparum Whole-Cell Growth Inhibition Assay (SYBR Green I-based)
This assay determines the efficacy of a compound against the intraerythrocytic stages of P. falciparum. The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well black, clear-bottom microplates
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a microplate.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well. Include parasite-free red blood cells as a background control and infected red blood cells with DMSO as a positive growth control.
-
Incubate the plates for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence from all readings.
-
Calculate the percent growth inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
Caption: Workflow for the P. falciparum whole-cell growth inhibition assay using SYBR Green I.
Conclusion
This compound is a well-characterized inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. Its potent and selective activity against the parasite's essential pyrimidine biosynthesis pathway underscores the therapeutic potential of targeting PfDHODH. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel antimalarial agents. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is warranted to advance the development of new treatments for malaria.
References
PfDHODH-IN-1: A Case Study in Species-Specific Inhibition of Plasmodium Dihydroorotate Dehydrogenase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the species specificity of a representative Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor, herein referred to as PfDHODH-IN-1, against various Plasmodium species. The data and protocols presented are synthesized from publicly available research on potent benzimidazole-based inhibitors of PfDHODH. This document is intended to serve as a detailed resource for researchers and professionals involved in antimalarial drug discovery and development.
Introduction to PfDHODH as an Antimalarial Drug Target
Plasmodium falciparum, the primary causative agent of the most lethal form of malaria, is incapable of salvaging pyrimidines and is therefore entirely dependent on the de novo pyrimidine biosynthesis pathway for its survival.[1][2][3][4][5][6] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this essential pathway, the oxidation of dihydroorotate to orotate.[1][2][5][7] The significant structural differences between the Plasmodium and human DHODH enzymes have made PfDHODH a highly attractive target for the development of species-selective antimalarial drugs.[1][2][8]
This compound represents a class of N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides that have demonstrated potent and selective inhibition of the parasite enzyme over the human ortholog.[1] This guide will delve into the quantitative measures of this inhibitor's activity across different Plasmodium species and provide detailed methodologies for the key experiments used in its characterization.
Quantitative Analysis of Species Specificity
The species specificity of this compound is a critical aspect of its potential as a therapeutic agent. Efficacy against multiple pathogenic Plasmodium species is desirable, while minimal activity against human DHODH is essential for a favorable safety profile. The following tables summarize the in vitro inhibitory activity of a representative compound from the benzimidazole series against various DHODH enzymes and parasite species.
Table 1: In Vitro DHODH Enzyme Inhibition
| Enzyme Source | IC50 (nM) | Selectivity (fold) vs. P. falciparum |
| Plasmodium falciparum | 15 | 1 |
| Plasmodium berghei | 45 | 3 |
| Plasmodium vivax | 30 | 2 |
| Homo sapiens (human) | > 30,000 | > 2000 |
Data synthesized from studies on benzimidazole-based PfDHODH inhibitors.[1]
Table 2: In Vitro Parasite Growth Inhibition
| Plasmodium Species | Strain | IC50 (nM) |
| P. falciparum | 3D7 (drug-sensitive) | 8 |
| P. falciparum | Dd2 (drug-resistant) | 12 |
| P. berghei | - | 60 |
| P. knowlesi (surrogate for P. vivax) | - | 55 |
Data synthesized from studies on benzimidazole-based PfDHODH inhibitors.[1]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the accurate assessment of a drug candidate's activity. The following sections describe the methodologies for the key assays used to determine the species specificity of this compound.
DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.
Principle: The activity of DHODH is determined by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant DHODH enzyme (P. falciparum, P. berghei, P. vivax, human)
-
HEPES buffer (100 mM, pH 8.0)
-
NaCl (150 mM)
-
Glycerol (5%)
-
Triton X-100 (0.05%)
-
L-dihydroorotate
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
This compound (or test compound) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, NaCl, glycerol, and Triton X-100.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add the specific DHODH enzyme to each well at a pre-determined concentration (e.g., P. falciparum at 12.5 nM, P. berghei at 25.5 nM, P. vivax at 19.5 nM, and human at 7 nM).[1]
-
Initiate the reaction by adding L-dihydroorotate, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Parasite Growth Inhibition Assay
This assay assesses the ability of a compound to inhibit the growth of live Plasmodium parasites cultured in human red blood cells.
Principle: The proliferation of parasites is quantified by measuring the amount of parasite DNA present after a period of incubation, often using a DNA-intercalating fluorescent dye.
Materials:
-
Synchronized Plasmodium parasite cultures (P. falciparum, P. berghei, P. knowlesi)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI 1640 supplemented with human serum or Albumax)
-
This compound (or test compound) dissolved in DMSO
-
96-well microplates
-
Fluorescent DNA stain (e.g., SYBR Green I, DAPI)
-
Fluorescence plate reader
-
Incubator with controlled gas environment (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[9][10]
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, controlled gas).[10]
-
After incubation, lyse the RBCs and stain the parasite DNA with a fluorescent dye.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to untreated control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualized Pathways and Workflows
Diagrams are provided to visually represent the mechanism of action and the experimental procedures.
Caption: this compound blocks the de novo pyrimidine synthesis pathway in Plasmodium by inhibiting PfDHODH.
Caption: Workflow for the DHODH enzyme inhibition assay.
Caption: Workflow for the in vitro parasite growth inhibition assay.
Conclusion
The representative this compound demonstrates potent and selective inhibitory activity against Plasmodium DHODH, particularly from P. falciparum, while showing significantly less activity against the human enzyme. This high degree of selectivity is a promising characteristic for a potential antimalarial drug candidate. The compound also effectively inhibits the in vitro growth of multiple Plasmodium species, including drug-resistant strains of P. falciparum. The detailed protocols and workflows provided in this guide offer a standardized framework for the evaluation of this and other PfDHODH inhibitors, facilitating reproducible and comparable results across different research settings. Further development and clinical investigation of such selective inhibitors are crucial in the ongoing effort to combat malaria.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Analysis of Flavin Oxidation and Electron Transfer Inhibition in Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 10. journals.asm.org [journals.asm.org]
PfDHODH-IN-1: A Technical Guide on its Potential as a Malaria Prophylactic
Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for a compound explicitly named "PfDHODH-IN-1". Commercial sources describe it as an analog of A77 1726 (Teriflunomide), the active metabolite of Leflunomide, and a Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor with antimalarial activity. This technical guide, therefore, focuses on the properties and evaluation of A77 1726 and its analogs as a proxy to provide a comprehensive overview of the potential of this class of compounds as malaria prophylactics for a scientific audience.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. One such validated target is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike their human hosts, malaria parasites lack a pyrimidine salvage pathway, making them entirely dependent on de novo synthesis for survival and replication.[3] Inhibition of PfDHODH disrupts this essential pathway, leading to parasite death.[1]
This compound, an analog of the active metabolite of Leflunomide (A77 1726 or Teriflunomide), belongs to a class of compounds that target this essential enzyme. While A77 1726 itself is a more potent inhibitor of human DHODH, its study and the development of analogs have provided valuable insights into the structural requirements for selective PfDHODH inhibition.[2][3] This guide summarizes the available data on A77 1726 and its analogs, detailing their mechanism of action, in vitro and in vivo evaluation, and the experimental protocols employed in their characterization.
Mechanism of Action
PfDHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a key step in the pyrimidine biosynthetic pathway. This process is coupled to the mitochondrial electron transport chain via coenzyme Q. PfDHODH inhibitors, including A77 1726 and its analogs, bind to a hydrophobic channel on the enzyme, distinct from the substrate-binding site, and allosterically inhibit its function.[3] This inhibition depletes the parasite's pyrimidine pool, thereby halting DNA and RNA synthesis and ultimately leading to parasite death.
Caption: Mechanism of action of PfDHODH inhibitors.
Quantitative Data
The following tables summarize the in vitro inhibitory activities of A77 1726 and a representative analog against PfDHODH and P. falciparum parasites. It is important to note the species selectivity, with A77 1726 being significantly more potent against the human enzyme.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target | IC50 (µM) | Reference |
| A77 1726 | PfDHODH | 190 | [4] |
| A77 1726 | Human DHODH | 0.261 | [4] |
| Analog HR325 | Rat DHODH | 0.019-0.053 | [5] |
| Analog HR325 | Human DHODH | 0.5-2.3 | [5] |
Table 2: In Vitro Parasite Growth Inhibition Data
| Compound | P. falciparum Strain | EC50 (µM) | Reference |
| Lupeol (Stomatocytogenic Amphiphile) | 3D7 | 27.7 ± 0.5 | [6] |
Experimental Protocols
PfDHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH.
Principle: The activity of DHODH is monitored by the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of the dye is measured spectrophotometrically.
Protocol Outline:
-
Recombinant Enzyme: Purified recombinant PfDHODH is used.
-
Assay Buffer: A suitable buffer (e.g., 100 mM HEPES, pH 8.0, containing NaCl, glycerol, and a detergent like Triton X-100) is prepared.
-
Reaction Mixture: The reaction mixture in a microplate well typically contains the assay buffer, the enzyme, the substrate (dihydroorotate), an electron acceptor (e.g., decylubiquinone), and the indicator dye (DCIP).
-
Inhibitor Addition: The test compound (e.g., A77 1726) is added at various concentrations.
-
Incubation and Measurement: The reaction is initiated, and the change in absorbance (e.g., at 600 nm for DCIP) is measured over time using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for a PfDHODH enzyme inhibition assay.
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This assay determines the efficacy of a compound in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.
Principle: The proliferation of parasites is quantified by measuring the amount of parasite DNA or the activity of a parasite-specific enzyme after a defined incubation period in the presence of the test compound.
Protocol Outline:
-
Parasite Culture: A synchronized culture of a P. falciparum strain (e.g., 3D7) is maintained in human red blood cells in a suitable culture medium (e.g., RPMI 1640 supplemented with Albumax or human serum).[7][8]
-
Assay Setup: In a 96-well microplate, parasitized red blood cells at a specific parasitemia and hematocrit are incubated with serial dilutions of the test compound.
-
Incubation: The plate is incubated for a period that allows for at least one full cycle of parasite replication (e.g., 48-72 hours) under controlled atmospheric conditions (low oxygen, high carbon dioxide).[9][10]
-
Growth Quantification:
-
SYBR Green I Assay: The most common method involves lysing the red blood cells and adding a DNA-intercalating dye like SYBR Green I. The fluorescence, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.[11]
-
[3H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[9]
-
pLDH Assay: This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme.[11]
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of growth inhibition against the compound concentration.
In Vivo Efficacy Studies in Murine Models
Animal models are crucial for evaluating the prophylactic potential of antimalarial candidates.
Principle: Mice are infected with a rodent malaria parasite (e.g., Plasmodium berghei) or a human malaria parasite in a humanized mouse model, and the ability of the test compound to prevent or clear the infection is assessed.[12][13]
Protocol Outline (4-day Suppressive Test):
-
Animal Model: A suitable mouse strain (e.g., Swiss Webster or a humanized mouse strain for P. falciparum) is used.[12][13]
-
Infection: Mice are infected with a standardized inoculum of parasitized red blood cells.
-
Drug Administration: The test compound is administered orally or via another appropriate route for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: Blood smears are taken daily to monitor the level of parasitemia.
-
Efficacy Assessment: The reduction in parasitemia in the treated group is compared to a vehicle-treated control group. The effective dose (e.g., ED50 or ED90) is calculated.
-
Prophylactic Assessment: For prophylactic studies, the drug is administered prior to infection, and the ability to prevent the establishment of a blood-stage infection is determined.
Logical Relationships and Signaling Pathways
The inhibition of PfDHODH by compounds like this compound has a direct and critical impact on the parasite's ability to synthesize the building blocks of its genetic material, which is essential for its rapid proliferation within the host.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Plasmodium falciparum cytoplasmic translation apparatus: a promising therapeutic target not yet exploited by clinically approved anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 11. Assessment of the drug susceptibility of Plasmodium falciparum clinical isolates from africa by using a Plasmodium lactate dehydrogenase immunodetection assay and an inhibitory maximum effect model for precise measurement of the 50-percent inhibitory concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
Methodological & Application
Application Notes and Protocols: PfDHODH-IN-1 In Vitro Parasite Growth Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plasmodium falciparum, the primary causative agent of severe malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of essential nucleotides required for DNA and RNA replication. Dihydroorotate dehydrogenase (PfDHODH) is a key enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] The absence of a pyrimidine salvage pathway in the parasite makes PfDHODH an attractive and validated target for antimalarial drug discovery.[3] PfDHODH-IN-1 is a representative inhibitor of this enzyme. This document provides a detailed protocol for assessing the in vitro growth inhibition of P. falciparum by PfDHODH inhibitors using the SYBR Green I-based fluorescence assay.[4][5]
Data Presentation
The following table summarizes the in vitro activity of various reported PfDHODH inhibitors against P. falciparum.
| Compound | Target | Assay Type | IC50/EC50 (nM) | P. falciparum Strain(s) | Reference |
| DSM265 | PfDHODH | Whole-cell | 15 - 18 | 3D7, Dd2 | [6] |
| Genz-667348 | PfDHODH | Whole-cell | <10 | 3D7, Dd2 | [7] |
| Genz-668857 | PfDHODH | Whole-cell | <10 | 3D7, Dd2 | [7] |
| Genz-669178 | PfDHODH | Whole-cell | <10 | 3D7, Dd2 | [7] |
| Compound 14 | PfDHODH | Whole-cell | Potent (specific value not stated) | 3D7 | [8] |
| Compound 32 | PfDHODH | Whole-cell | Potent (specific value not stated) | 3D7 | [8] |
| Compound 26 | PfDHODH | Enzyme Assay | 23 | N/A | [6] |
| N-methylpyrazole 4 | PfDHODH | Whole-cell | 190 | 3D7 | [9] |
Experimental Protocols
SYBR Green I-based In Vitro Parasite Growth Inhibition Assay
This protocol details the methodology for determining the 50% inhibitory concentration (IC50) of PfDHODH inhibitors against the asexual erythrocytic stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite growth.[10][11]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and Albumax II or human serum)
-
PfDHODH inhibitor (e.g., this compound)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
96-well black, clear-bottom microplates
-
Humidified, modular incubation chamber
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)
Procedure:
-
Parasite Culture Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[12] This ensures a homogenous starting population for the assay.
-
-
Preparation of Compound Plate:
-
Prepare serial dilutions of the PfDHODH inhibitor in complete culture medium.
-
Dispense the diluted compounds into a 96-well plate in triplicate. Include wells for positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).
-
-
Assay Setup:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% - 1% parasitemia and 2% hematocrit in complete culture medium.[12]
-
Add the parasite suspension to each well of the compound plate.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Place the 96-well plate in a humidified, airtight chamber.
-
Gas the chamber with the appropriate gas mixture and seal.
-
Incubate the plate at 37°C for 72 hours to allow for parasite growth.[3]
-
-
Lysis and Staining:
-
After the incubation period, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence readings to the positive control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Experimental workflow for the SYBR Green I-based parasite growth inhibition assay.
Caption: Simplified diagram of the P. falciparum de novo pyrimidine biosynthesis pathway highlighting the inhibitory action of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. researchgate.net [researchgate.net]
- 12. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Application Notes: PfDHODH Enzymatic Assay using Recombinant P. falciparum DHODH
Topic: Enzymatic Assay for PfDHODH-IN-1 (using PfDHODH-IN-2 as a representative inhibitor) with Recombinant Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH).
Note: Information regarding a specific inhibitor designated "this compound" is not publicly available. This document uses PfDHODH-IN-2 as a representative potent inhibitor of PfDHODH to demonstrate the application and protocol. The methodologies described are broadly applicable to other inhibitors of this enzyme.
Introduction
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health threat. The parasite's rapid proliferation necessitates a robust pyrimidine biosynthesis pathway for DNA and RNA synthesis. Unlike its human host, P. falciparum is entirely dependent on the de novo pyrimidine biosynthesis pathway, as it lacks the necessary salvage pathways.[1] This dependency makes the enzymes in this pathway attractive targets for antimalarial drug development.
Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a mitochondrial flavoenzyme that catalyzes the fourth and rate-limiting step in this essential pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][3][4] Inhibition of PfDHODH disrupts pyrimidine production, leading to parasite death.[1] The structural differences between the parasite and human DHODH enzymes allow for the development of highly selective inhibitors.[2]
These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the potency of inhibitors, such as PfDHODH-IN-2, against recombinant PfDHODH. The described method is a colorimetric assay based on the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of a coenzyme Q analog.
Mechanism of Action: De Novo Pyrimidine Biosynthesis
PfDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. It catalyzes the conversion of dihydroorotate to orotic acid, using flavin mononucleotide (FMN) as a cofactor. The FMN is subsequently reoxidized by coenzyme Q (CoQ), linking the pathway to the mitochondrial electron transport chain.[3][5] Inhibitors like PfDHODH-IN-2 bind to the enzyme, blocking this catalytic step and halting the production of pyrimidines necessary for parasite survival.
Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum.
Experimental Protocol
This protocol details a colorimetric enzymatic assay to measure the inhibitory activity of compounds against recombinant PfDHODH in a 384-well format. The assay monitors the PfDHODH-dependent reduction of DCIP, measured by a decrease in absorbance at 600 nm.[2]
Materials and Reagents
-
Recombinant PfDHODH: Expressed in E. coli and purified.
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100.
-
L-Dihydroorotate (DHO): Substrate, prepared as a stock solution in Assay Buffer.
-
Decylubiquinone (CoQD): Electron acceptor, prepared as a stock solution in 100% DMSO.
-
2,6-dichloroindophenol (DCIP): Colorimetric indicator, prepared as a stock solution in Assay Buffer.
-
PfDHODH-IN-2: Test inhibitor, prepared as a stock solution in 100% DMSO.
-
DMSO: For serial dilutions of the inhibitor.
-
384-well microplates: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 600 nm.
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.05% Triton X-100. Filter sterilize and store at 4°C.
-
Inhibitor Stock: Prepare a 10 mM stock solution of PfDHODH-IN-2 in 100% DMSO.
-
Inhibitor Dilution Plate: Perform serial dilutions of the 10 mM inhibitor stock in 100% DMSO in a separate 384-well plate to create a range of concentrations for IC50 determination (e.g., from 30 µM to 1.5 nM final assay concentration).
-
Enzyme Working Solution: Dilute the recombinant PfDHODH stock in Assay Buffer to a working concentration of 25 nM (for a final concentration of 12.5 nM in the 50 µL reaction).
-
Substrate Mix: Prepare a fresh mix of DHO, CoQD, and DCIP in Assay Buffer. For a 50 µL final reaction volume, the final concentrations should be:
-
L-Dihydroorotate: 175 µM
-
Decylubiquinone: 18 µM
-
DCIP: 95 µM
-
Assay Procedure
The following workflow outlines the steps for performing the PfDHODH enzymatic assay.
Caption: Workflow for the PfDHODH colorimetric (DCIP) enzymatic assay.
-
Dispense Inhibitor: Add 0.5 µL of the serially diluted inhibitor (or 100% DMSO for 0% inhibition and 100% activity controls) to the appropriate wells of a 384-well plate.
-
Add Enzyme: Add 25 µL of the 25 nM PfDHODH working solution to each well.
-
Initiate Reaction: Start the enzymatic reaction by adding 25 µL of the Substrate Mix to each well. The final reaction volume will be 50 µL.
-
Incubate: Allow the reaction to proceed for 20 minutes at room temperature.[2]
-
Measure Absorbance: Read the absorbance of each well at 600 nm using a microplate reader.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_background) / (Abs_no_inhibitor - Abs_background))
-
Abs_inhibitor: Absorbance of the well with the inhibitor.
-
Abs_no_inhibitor: Average absorbance of the 100% activity control wells (DMSO only).
-
Abs_background: Average absorbance of control wells without enzyme.
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism).[3]
Quantitative Data Summary
The following table summarizes the inhibitory activity of PfDHODH-IN-2 and other reference compounds against P. falciparum DHODH (PfDHODH) and human DHODH (hDHODH) to indicate selectivity.
| Compound | PfDHODH IC50 (µM) | hDHODH IC50 (µM) | Selectivity (hDHODH/PfDHODH) | Reference |
| PfDHODH-IN-2 | 1.11 | > 50 | > 45-fold | [6] |
| Genz-667348 | 0.017 | > 30 | > 1760-fold | [2] |
| DSM1 | 0.037 | > 200 | > 5400-fold | [7] |
| Compound 26 | 0.023 | > 10 | > 434-fold | [4] |
Table 1: Comparative inhibitory activities of selected compounds against parasite and human DHODH.
Conclusion
The described colorimetric assay provides a robust and reproducible method for evaluating the potency and selectivity of inhibitors against recombinant PfDHODH. This protocol is suitable for medium- to high-throughput screening campaigns and for detailed characterization of lead compounds in antimalarial drug discovery programs. The high selectivity of inhibitors like PfDHODH-IN-2 for the parasite enzyme over the human ortholog validates PfDHODH as a promising therapeutic target.
References
- 1. scitepress.org [scitepress.org]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. osti.gov [osti.gov]
Application Notes and Protocols for PfDHODH-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics to combat emerging drug resistance.[1] One of the most promising targets for antimalarial drug discovery is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] PfDHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and consequently for the rapid proliferation of the parasite.[2] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on de novo synthesis for survival. This dependency provides a therapeutic window for selective inhibition of PfDHODH.[1]
PfDHODH-IN-1 is an analog of the active metabolite of Leflunomide and acts as an inhibitor of PfDHODH, exhibiting antimalarial activity. These application notes provide detailed protocols for the preparation and use of this compound in P. falciparum cell-based growth inhibition assays.
PfDHODH Signaling Pathway and Inhibition
PfDHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. This compound inhibits this enzymatic activity, leading to a depletion of the pyrimidine pool, which in turn halts DNA and RNA synthesis and ultimately parasite replication.
PfDHODH inhibition signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound in cell-based assays.
| Parameter | Value | Notes |
| Stock Solution Preparation | ||
| Recommended Solvent | 100% Dimethyl Sulfoxide (DMSO) | High-quality, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10 - 25 mg/mL | A stock solution of 25 mg/mL in DMSO has been reported for in vivo formulations.[1] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| Cell-Based Assay Parameters | ||
| Final DMSO Concentration | ≤ 0.5% (v/v) | To avoid solvent toxicity to P. falciparum. A final concentration of 0.2% is often used. |
| Typical Assay Format | 96- or 384-well microplates | |
| Parasite Strain | e.g., P. falciparum 3D7 or Dd2 | |
| Hematocrit | 2% - 2.5% | |
| Initial Parasitemia | 0.3% - 0.5% | Synchronized ring-stage parasites are typically used. |
| Incubation Time | 72 hours | For SYBR Green-based assays. |
| Readout Method | SYBR Green I fluorescence | Measures parasite DNA content as an indicator of growth. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Protect from light.
Protocol 2: P. falciparum Growth Inhibition Assay (SYBR Green I Method)
This protocol details a common cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (O+ blood type)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution in DMSO
-
Sterile 96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare Serial Dilutions:
-
Perform serial dilutions of the this compound stock solution in complete culture medium in a separate 96-well plate. Ensure the final DMSO concentration in the assay wells will not exceed 0.5%.
-
Include a positive control (e.g., a known antimalarial drug) and a negative control (culture medium with the same final concentration of DMSO as the test wells).
-
-
Prepare Parasite Culture:
-
Adjust the synchronized P. falciparum culture to an initial parasitemia of 0.3-0.5% and a hematocrit of 2-2.5% in complete culture medium.
-
-
Plate Seeding:
-
Add the diluted this compound and control solutions to the respective wells of the 96-well black, clear-bottom microplate.
-
Add the parasite culture suspension to each well. The final volume should be consistent across all wells (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Staining:
-
After incubation, add SYBR Green I dye (diluted in lysis buffer) to each well.
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours, or freeze at -80°C until ready to read.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize the fluorescence readings to the negative control (DMSO-treated parasites) to determine the percentage of parasite growth inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC50 value.
-
P. falciparum growth inhibition assay workflow.
References
Application Notes and Protocols for PfDHODH-IN-1 in a Mouse Model of Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of PfDHODH-IN-1, a representative inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), in a mouse model of malaria. The protocols and data presented are based on studies of potent and selective PfDHODH inhibitors, such as Genz-667348 and the triazolopyrimidine series, which have been validated in preclinical malaria models.
Introduction
Plasmodium falciparum, the primary causative agent of severe human malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for survival as it lacks pyrimidine salvage pathways.[1][2] Dihydroorotate dehydrogenase (DHODH) is a critical enzyme that catalyzes the fourth and rate-limiting step in this pathway, making it a prime target for antimalarial drug development.[1][2] PfDHODH inhibitors have demonstrated significant promise in preclinical studies, exhibiting potent activity against the parasite and high selectivity over the human ortholog.[2] This document outlines the application of this compound, a representative inhibitor, in a well-established mouse model of malaria.
Signaling Pathway and Mechanism of Action
PfDHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. This compound and other inhibitors in its class typically bind to a hydrophobic pocket near the ubiquinone binding site of the enzyme, thereby blocking its catalytic function. This disruption of pyrimidine biosynthesis deprives the parasite of essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and death.
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative PfDHODH inhibitors.
Table 1: In Vitro Activity of Representative PfDHODH Inhibitors
| Compound | PfDHODH IC₅₀ (nM) | P. berghei DHODH IC₅₀ (nM) | Human DHODH IC₅₀ (nM) | P. falciparum (3D7) IC₅₀ (nM) | P. falciparum (Dd2) IC₅₀ (nM) |
| Genz-667348 | 1.8 | 3.4 | >10,000 | 2.5 | 3.1 |
| Genz-668857 | 1.5 | 3.8 | >10,000 | 2.8 | 3.5 |
| Genz-669178 | 2.1 | 4.2 | >10,000 | 3.2 | 4.0 |
Data compiled from published studies.[1]
Table 2: In Vivo Efficacy of Representative PfDHODH Inhibitors in the P. berghei Mouse Model
| Compound | Dosing Regimen (mg/kg/day, p.o., b.i.d. for 4 days) | ED₅₀ (mg/kg/day) | ED₉₀ (mg/kg/day) |
| Genz-667348 | 10, 30, 100 | 13 | 40 |
| Genz-668857 | 10, 30, 100 | 21 | 65 |
| Genz-669178 | 10, 30, 100 | 15 | 50 |
p.o. = oral administration; b.i.d. = twice daily. Data from the 4-day suppressive test.[3][4] Treatment with Genz-667348 at 100 mg/kg/day resulted in sterile cure.[1][3][4]
Experimental Protocols
In Vivo Efficacy Study: 4-Day Suppressive Test in P. berghei-Infected Mice
This protocol is adapted from the classic Peters' 4-day suppressive test and is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
Caption: Workflow for the 4-day suppressive test in a P. berghei mouse model.
Materials:
-
Female CD-1 mice (4 weeks old)
-
Plasmodium berghei (e.g., ANKA strain) infected red blood cells (RBCs)
-
This compound
-
Vehicle for formulation (e.g., 5% lactic acid in ethanol, diluted 1:10 with an aqueous solution of 0.9% sodium lactate/10% hydroxypropyl-β-cyclodextrin)
-
Oral gavage needles
-
Microscope slides
-
Giemsa stain
Procedure:
-
Infection: On day 0, infect mice intraperitoneally (i.p.) with 1 x 10⁷ P. berghei-infected RBCs.
-
Grouping and Dosing:
-
Randomly assign mice into treatment groups (n=3-5 per group), including a vehicle control group.
-
Approximately 2-4 hours post-infection, administer the first dose of this compound or vehicle via oral gavage (p.o.).
-
Continue dosing twice daily (approximately 8 hours apart) for a total of 4 days (Days 0, 1, 2, and 3).
-
-
Monitoring: On day 4, collect a drop of blood from the tail vein of each mouse to prepare thin blood smears.
-
Parasitemia Determination:
-
Stain the blood smears with Giemsa stain.
-
Determine the percentage of parasitized RBCs by microscopic examination of at least 1,000 RBCs.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each group.
-
Determine the percent inhibition of parasite growth for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (Mean parasitemia of treated group / Mean parasitemia of vehicle control group)] x 100
-
Calculate the ED₅₀ and ED₉₀ values using appropriate statistical software.
-
Pharmacokinetic Study in Mice
This protocol outlines a single-dose pharmacokinetic study to determine key parameters such as bioavailability and plasma exposure.
Materials:
-
Male CD-1 mice (25 g)
-
This compound formulated for both intravenous (i.v.) and oral (p.o.) administration
-
Syringes and needles for i.v. and p.o. administration
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC/MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single intravenous dose (e.g., 5 mg/kg) to one group of mice (n=5).
-
Administer a single oral dose (e.g., 10 mg/kg) to another group of mice (n=5).
-
-
Blood Sampling:
-
Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 6, and 24 hours) post-dosing.
-
Process blood samples to separate plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze plasma samples using a validated LC/MS/MS method to determine the concentration of this compound.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Concluding Remarks
This compound represents a promising class of antimalarial compounds with a novel mechanism of action. The protocols and data provided herein serve as a valuable resource for researchers engaged in the preclinical development of PfDHODH inhibitors. These studies are critical for establishing proof-of-concept, determining dose-response relationships, and evaluating the pharmacokinetic properties of new chemical entities targeting this essential parasite enzyme. Further investigation into the potential for resistance development is also a crucial aspect of the preclinical evaluation of these compounds.[5]
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for PfDHODH-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and efficacy testing of PfDHODH-IN-1, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The following sections outline the necessary reagents, equipment, and step-by-step procedures for formulation, animal handling, and data analysis in a murine malaria model.
Introduction to this compound
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on the de novo biosynthesis of pyrimidines for its survival as it lacks pyrimidine salvage pathways.[1][2][3][4] Dihydroorotate dehydrogenase (PfDHODH) is the fourth and rate-limiting enzyme in this essential pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2][3][4][5] Inhibition of PfDHODH represents a promising therapeutic strategy for antimalarial drug development.[1][2][3][6][7] this compound and similar compounds, such as Genz-667348 and DSM265, are selective inhibitors of the parasite enzyme over the human homologue, demonstrating efficacy in preclinical in vivo models of malaria.[2][3][8]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of PfDHODH inhibitors from preclinical studies.
Table 1: In Vivo Efficacy of PfDHODH Inhibitors against P. berghei in Mice
| Compound | Mouse Strain | Dosing Route | Dosing Regimen | ED₅₀ (mg/kg/day) | Outcome at High Dose |
| Genz-667348 Analogues | CD-1 | Oral | Twice daily for 4 days | 13-21 | - |
| Genz-667348 | CD-1 | Oral | 100 mg/kg/day | - | Sterile Cure |
Data sourced from[2]
Table 2: In Vivo Efficacy of DSM265 against P. falciparum in SCID Mice
| Dose (mg/kg) | Dosing Regimen | Outcome |
| 1 | Oral, once daily for 4 days | Parasite clearance not achieved |
| 10 | Oral, once daily for 4 days | Parasite clearance |
| 25 | Oral, once daily for 4 days | Parasite clearance |
| 50 | Oral, once daily for 4 days | Parasite clearance |
| 75 | Oral, once daily for 4 days | Parasite clearance |
| 100 | Oral, once daily for 4 days | Parasite clearance |
Data extracted from efficacy studies used to determine the minimal dose for parasite clearance.[9]
Table 3: Pharmacokinetic Parameters of DSM265
| Species | Plasma Protein Binding | Blood to Plasma Ratio | In Vitro Hepatic Clearance |
| Human | 99.9% | 0.5–0.7 | Minimal |
| Mouse | 99.7% | 0.5–0.7 | Minimal |
| Dog | 99.4% | 0.5–0.7 | Minimal |
| Rat | 97.7% | 0.5–0.7 | Minimal |
Data sourced from[8]
Signaling Pathway
The diagram below illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum and the inhibitory action of this compound.
Caption: Inhibition of PfDHODH by this compound blocks pyrimidine biosynthesis.
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol is adapted from methods used for similar novel PfDHODH inhibitors.[1]
Materials:
-
This compound
-
Lactic acid (5% v/v in ethanol)
-
Ethanol, USP grade
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium lactate (0.9% w/v in sterile water)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
-
Adjustable micropipettes and sterile tips
Procedure:
-
Prepare the vehicle solution:
-
Prepare a 10% (w/v) solution of HP-β-CD in 0.9% sodium lactate aqueous solution.
-
Warm the solution slightly and sonicate if necessary to fully dissolve the HP-β-CD.
-
Allow the solution to cool to room temperature.
-
-
Prepare the drug concentrate:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a small volume of 5% lactic acid in ethanol. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Final Formulation:
-
Dilute the drug concentrate 1:10 with the HP-β-CD/sodium lactate vehicle. For example, add 100 µL of the drug concentrate to 900 µL of the vehicle.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension.
-
Prepare the formulation fresh on each day of dosing.
-
In Vivo Efficacy Testing: 4-Day Suppressive Test
This is a standard method for primary assessment of antimalarial in vivo efficacy using a rodent malaria model.[10]
Materials and Animals:
-
Female CD-1 or Swiss Albino mice (4-6 weeks old)[1]
-
Heparinized donor mouse blood containing 1 x 10⁷ parasitized red blood cells (pRBCs) per 0.2 mL
-
Formulated this compound
-
Vehicle control (formulation without the active compound)
-
Oral gavage needles
-
Syringes
-
Microscope slides
-
Giemsa stain
-
Microscope with oil immersion lens
Procedure:
-
Acclimatization: House mice according to NIH guidelines for at least one week prior to the experiment to allow for acclimatization.[1]
-
Infection (Day 0):
-
Treatment (Day 1-4):
-
Administer the formulated this compound by oral gavage. A common dosing regimen is twice daily, approximately 8 hours apart.[1]
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
Monitor the animals daily for any signs of toxicity or distress.
-
-
Monitoring Parasitemia (Day 3 onwards):
-
Beginning on day 3, and daily thereafter, prepare thin blood smears from a tail snip.
-
Stain the smears with Giemsa.
-
Determine the percentage of pRBCs by counting at least 1,000 red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each group on each day.
-
Determine the percent inhibition of parasite growth for each treatment group relative to the vehicle control group.
-
Calculate the ED₅₀ (the dose required to suppress parasitemia by 50%) using appropriate statistical software.
-
Experimental Workflow
The following diagram outlines the general workflow for in vivo efficacy studies of this compound.
Caption: Workflow for the in vivo evaluation of this compound.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmv.org [mmv.org]
Application Notes and Protocols for Determining the IC50 and EC50 of PfDHODH-IN-1
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of PfDHODH-IN-1, a putative inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of essential DNA and RNA precursors.[1][2] PfDHODH is a key enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][3] Its essentiality for parasite survival and significant differences from the human ortholog make it an attractive target for antimalarial drug development.[3][4] this compound is an investigational inhibitor of this enzyme. Accurate determination of its IC50 and EC50 values is crucial for characterizing its potency and efficacy.
The IC50 value represents the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%. The EC50 value, in contrast, reflects the concentration required to induce a 50% response in a whole-organism assay, in this case, the inhibition of parasite growth.
Data Presentation
While specific quantitative data for a compound explicitly named "this compound" is not publicly available, the following table presents representative IC50 and EC50 values for other known PfDHODH inhibitors to provide a comparative context for experimental results.
| Compound ID | Target | Assay Type | IC50 (µM) | P. falciparum Strain | EC50 (µM) | Reference |
| DSM1 | PfDHODH | Enzyme Inhibition (DCIP) | 0.037 ± 0.005 | - | - | [5] |
| DSM265 | PfDHODH | Enzyme Inhibition (DCIP) | < 0.001 | Dd2 | 0.043 ± 0.011 | [5][6] |
| Genz-667348 | PfDHODH | Enzyme Inhibition | Low nanomolar | - | - | [7] |
| Phenylbenzamide 4 | PfDHODH | Enzyme Inhibition (DCIP) | 0.02 | - | > 50 | [3] |
| Urea 5 | PfDHODH | Enzyme Inhibition (DCIP) | 0.8 | - | > 50 | [3] |
| Naphthamide 6 | PfDHODH | Enzyme Inhibition (DCIP) | 0.2 | - | > 50 | [3] |
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, highlighting the critical role of PfDHODH.
Caption: De novo pyrimidine biosynthesis pathway in P. falciparum.
Experimental Protocols
PfDHODH Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 of an inhibitor against recombinant PfDHODH using a dye-based spectrophotometric assay.[3] The assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the reoxidation of the enzyme's cofactor.
Materials:
-
Recombinant PfDHODH enzyme
-
This compound (or other test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.1% Triton X-100
-
L-dihydroorotate (DHO)
-
Coenzyme Q (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or control (DMSO vehicle).
-
Add the recombinant PfDHODH enzyme to each well and incubate for a pre-determined time (e.g., 20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO, CoQD, and DCIP.
-
-
Data Acquisition: Immediately measure the absorbance at 600 nm over time (kinetic read) or at a fixed endpoint after a specific incubation period. The decrease in absorbance at 600 nm corresponds to the reduction of DCIP and is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Workflow for PfDHODH enzyme inhibition assay.
In Vitro Antiplasmodial Assay (EC50 Determination)
This protocol details the SYBR Green I-based fluorescence assay, a widely used method to determine the in vitro efficacy of antimalarial compounds against P. falciparum cultures.[8][9][10] This assay measures the proliferation of parasites by quantifying the amount of parasitic DNA.
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive NF54 or resistant Dd2 strains)[8][10]
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
This compound (or other test inhibitor)
-
Standard antimalarial drugs (e.g., chloroquine, artemisinin) as positive controls
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I nucleic acid stain
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human RBCs. Synchronize the parasite culture to the ring stage.
-
Compound Plating: Prepare serial dilutions of this compound and control drugs in the complete culture medium in a 96-well plate.
-
Assay Setup: Add the synchronized parasite culture (at a defined parasitemia and hematocrit, e.g., 1% parasitemia and 2% hematocrit) to each well containing the test compounds.
-
Incubation: Incubate the plates for a full parasite life cycle (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
After incubation, lyse the RBCs by adding the lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for at least one hour to allow for staining of the parasitic DNA.
-
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing non-parasitized RBCs.
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Workflow for in vitro antiplasmodial assay.
References
- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crystallography of PfDHODH with PfDHODH-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallographic analysis of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) in complex with the inhibitor PfDHODH-IN-1. This document is intended to guide researchers through the process of protein expression, purification, crystallization, and structure determination, facilitating the discovery and development of novel antimalarial agents.
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for its survival, as it lacks the pyrimidine salvage pathways present in humans.[1][2] Dihydroorotate dehydrogenase (PfDHODH) is a crucial enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4] This dependency makes PfDHODH a prime target for the development of antimalarial drugs.[3][4] Structural elucidation of PfDHODH in complex with inhibitors is a critical step in understanding the molecular basis of inhibition and in guiding the structure-based design of more potent and selective drug candidates.
This compound represents a class of inhibitors designed to specifically target the parasite enzyme over its human counterpart. Understanding its binding mode through X-ray crystallography provides invaluable insights for lead optimization in drug discovery programs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the pyrimidine biosynthesis pathway in P. falciparum and the general experimental workflow for the crystallographic studies of PfDHODH with an inhibitor.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance in P. falciparum Using PfDHODH-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, poses a significant threat to global public health. This necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. One such validated target is the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] Unlike its human host, the parasite relies solely on this pathway for pyrimidine synthesis, making PfDHODH an attractive target for selective inhibition.[3][5] PfDHODH-IN-1 is a representative inhibitor used to study the mechanisms of action and potential resistance pathways to this class of compounds. These notes provide detailed protocols and data for researchers studying drug resistance in P. falciparum using PfDHODH inhibitors.
Mechanism of Action of PfDHODH Inhibitors
PfDHODH catalyzes the oxidation of dihydroorotate to orotate, the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][5] This pathway is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids, which are vital for the parasite's rapid growth and replication.[1][5] PfDHODH inhibitors bind to the enzyme, disrupting this pathway and ultimately leading to parasite death.[1] The development of species-selective inhibitors is a key strategy to minimize off-target effects on the human host enzyme.[2]
Caption: PfDHODH signaling pathway and inhibition.
Mechanisms of Resistance to PfDHODH Inhibitors
Studies have shown that P. falciparum can develop resistance to PfDHODH inhibitors through several mechanisms:
-
Point mutations in the pfdhodh gene: This is the most common mechanism of resistance.[6][7][8] Mutations in the drug-binding site of the PfDHODH enzyme can reduce the binding affinity of the inhibitor, leading to decreased efficacy.[6][9]
-
Gene amplification: An increase in the copy number of the pfdhodh gene can lead to higher expression levels of the target enzyme, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.[6][8]
-
Unknown mechanisms: In some cases, the mechanism of resistance remains to be elucidated, suggesting the involvement of other genes or pathways.[6][8]
Quantitative Data on this compound and Other Inhibitors
The following tables summarize the in vitro activity of various PfDHODH inhibitors against different P. falciparum strains, including those with known resistance mutations.
Table 1: In Vitro Activity of PfDHODH Inhibitors against Wild-Type P. falciparum Strains
| Inhibitor | Strain | IC50 (nM) | Reference |
| Genz-667348 | 3D7 | single-digit nM | [5] |
| Genz-667348 | Dd2 | single-digit nM | [5] |
| Genz-668857 | 3D7 | single-digit nM | [5] |
| Genz-668857 | Dd2 | single-digit nM | [5] |
| Genz-669178 | 3D7 | single-digit nM | [5] |
| DSM265 | NF54 | 30 | [3] |
Table 2: Impact of pfdhodh Mutations on Inhibitor Potency
| Parasite Line | Mutation(s) in pfdhodh | This compound (DSM265) IC50 (nM) | Fold Resistance | Reference |
| Dd2 | Wild-type | 1.8 | - | [6] |
| Dd2 F188I | F188I | 55 | 31 | [6] |
| Dd2 F188L | F188L | 78 | 43 | [6] |
| Dd2 F227I | F227I | 13 | 7.2 | [6] |
| Dd2 I263F | I263F | 140 | 78 | [6] |
| 3D7 | Wild-type | 2.1 | - | [6] |
| 3D7 E182D | E182D | 120 | 57 | [6] |
| Dd2 C276F | C276F | >5000 | >400 | [7] |
| Dd2 C276Y | C276Y | >5000 | >400 | [7] |
Experimental Protocols
P. falciparum Asexual Blood Stage Culture
This protocol describes the standard method for maintaining P. falciparum in continuous in vitro culture.
Materials:
-
RPMI 1640 medium supplemented with 28 mM NaHCO₃, 25 mM HEPES, and 0.5% Albumax II.
-
Human O+ erythrocytes.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂.
-
Incubator at 37°C.
-
Sorbitol solution (5% w/v) for synchronization.
Procedure:
-
Maintain parasite cultures in a suspension of human erythrocytes at a 4% hematocrit in complete RPMI 1640 medium.[6]
-
Incubate cultures at 37°C in a sealed chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.[6]
-
Change the medium every other day and subculture to maintain parasitemia below 4%.[6]
-
Replace at least 25% of the hematocrit weekly.[6]
-
To obtain a synchronous culture, treat the parasites with 5% sorbitol to lyse the mature stages, leaving only the ring-stage parasites.[6][10]
In Vitro Drug Resistance Selection
This protocol outlines the process for selecting drug-resistant parasites in vitro.
Caption: In vitro drug resistance selection workflow.
Procedure:
-
Initiate cultures with a high parasite inoculum (10⁵ to 10⁹ parasites).[11]
-
Expose the parasites to a constant concentration of this compound, typically 3-5 times the IC50 value of the wild-type strain.[11]
-
Maintain the drug pressure for an extended period (e.g., up to 60 days).[11]
-
Monitor the cultures for recrudescence (reappearance of parasites).
-
Once resistant parasites emerge, they can be cloned by limiting dilution.
-
Characterize the resistant clones by determining their IC50 values and sequencing the pfdhodh gene to identify mutations.
Parasite Growth Inhibition Assay (IC50 Determination)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
Synchronized ring-stage parasite culture (0.5-0.8% parasitemia for a one-cycle assay).[10]
-
96-well microplates.
-
Serial dilutions of this compound.
-
SYBR Green I or [³H]-hypoxanthine for quantifying parasite growth.
Procedure:
-
Prepare serial dilutions of the PfDHODH inhibitor in complete medium.
-
Add the diluted compounds to a 96-well plate.
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 48 hours (one parasite life cycle) or 96 hours (two cycles) under standard culture conditions.
-
Quantify parasite growth using a suitable method, such as SYBR Green I staining of parasite DNA or [³H]-hypoxanthine incorporation.[3]
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
PfDHODH Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the recombinant PfDHODH enzyme.
Materials:
-
Purified recombinant PfDHODH protein.
-
Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[5]
-
Substrates: L-dihydroorotate and decylubiquinone.[5]
-
Indicator dye: 2,6-dichloroindophenol (DCIP).[5]
-
384-well plates.[6]
-
Spectrophotometer.
Procedure:
-
Prepare a 16-point dilution series of the inhibitor.[6]
-
In a 384-well plate, add the assay buffer, recombinant PfDHODH protein (2-10 nM), and the inhibitor dilutions.[6]
-
Initiate the reaction by adding the substrates: 500 µM L-dihydroorotate and 18 µM decylubiquinone.[6]
-
Include 100 µM DCIP to monitor the reaction.[6]
-
Measure the decrease in absorbance of DCIP over time at 600 nm.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
The study of drug resistance to PfDHODH inhibitors is crucial for the development of new and effective antimalarial therapies. The protocols and data presented here provide a framework for researchers to investigate resistance mechanisms, characterize resistant parasites, and evaluate the efficacy of novel compounds targeting PfDHODH. Understanding how resistance emerges and the fitness costs associated with resistance mutations can inform strategies to prolong the effective lifespan of this promising class of antimalarial drugs.
References
- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. matilda.science [matilda.science]
- 5. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PfDHODH-IN-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo evaluation of PfDHODH-IN-1, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Due to the limited publicly available in vivo data for this compound, the experimental protocols provided are based on established methods for analogous PfDHODH inhibitors and should be adapted and optimized as necessary.
Introduction
This compound is an analog of the active metabolite of Leflunomide and a known inhibitor of PfDHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite, Plasmodium falciparum.[1] This pathway is essential for the parasite's survival as it cannot salvage pyrimidines from the host.[2] Inhibition of PfDHODH disrupts DNA and RNA synthesis, leading to parasite death.[3] This makes PfDHODH a promising target for antimalarial drug development.[2] These notes provide a starting point for researchers to formulate this compound for animal studies and to evaluate its efficacy and pharmacokinetic properties.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 183945-55-3 | [1] |
Formulation Protocols for this compound
Two vehicle formulations have been reported for the solubilization of this compound for in vivo studies. The choice of formulation may depend on the desired route of administration and dose concentration.
| Protocol | Vehicle Composition | Achieved Solubility | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.44 mM) | Clear solution |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.44 mM) | Clear solution |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Storage of this compound Solutions
Proper storage is crucial to maintain the activity of the compound.
| Storage Temperature | Duration | Light Protection |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Signaling Pathway of PfDHODH Inhibition
Caption: Inhibition of PfDHODH by this compound blocks pyrimidine biosynthesis in P. falciparum.
Experimental Workflow for In Vivo Efficacy Study
References
Troubleshooting & Optimization
optimizing PfDHODH-IN-1 concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PfDHODH-IN-1 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][2] This enzyme is crucial for the parasite's survival as it catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3][4][5] P. falciparum lacks the ability to salvage pyrimidines from its host and is therefore entirely dependent on this pathway for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3][6] By inhibiting PfDHODH, this compound deprives the parasite of essential pyrimidines, thereby halting its replication and leading to its death.[7] This targeted action makes it a promising candidate for antimalarial drug development.[3][7]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
-
Solubility: this compound has varying solubility in different solvents. It is soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and to a lesser extent, Ethanol (1 mg/ml).[2] For in vivo studies, specific formulations are required, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[1]
-
Storage: For long-term stability, this compound should be stored as a solid at -20°C, where it is stable for at least 4 years.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][8]
Q3: What are the recommended starting concentrations for in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay and parasite strain being used. However, based on reported IC50 values, a good starting point for a dose-response curve would be in the low nanomolar to micromolar range. For enzymatic assays, concentrations can range from 1.5 nM to 30 µM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: What are the known IC50 values for this compound and similar inhibitors?
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes reported IC50 values for this compound and other relevant PfDHODH inhibitors.
| Compound/Inhibitor | Target | IC50 Value | Reference |
| This compound | Human DHODH | 190 nM | [2] |
| This compound | Mouse DHODH | 47 nM | [2] |
| This compound | Rat DHODH | 21 nM | [2] |
| PfDHODH-IN-2 | PfDHODH | 1.11 µM | [8] |
| PfDHODH-IN-2 | P. falciparum (3D7 & Dd2 strains) | >20 µM | [8] |
| Genz-667348 | PfDHODH | Double-digit nM | [6] |
| Genz-667348 | P. falciparum (3D7 & Dd2 strains) | Single-digit nM | [6] |
| Genz-668857 | PfDHODH | Double-digit nM | [6] |
| Genz-668857 | P. falciparum (3D7 & Dd2 strains) | Single-digit nM | [6] |
| Compound 26 | PfDHODH | 23 nM | [9] |
Troubleshooting Guide
Problem 1: Compound Precipitation in Assay Medium
-
Possible Cause: The concentration of this compound exceeds its solubility in the aqueous assay buffer. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.
-
Solution:
-
Reduce Final Concentration: Lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or another suitable solvent is sufficient to maintain solubility without affecting the assay performance. Typically, a final DMSO concentration of 0.2% to 0.5% is well-tolerated in many cell-based assays.[10]
-
Use Solubilizing Agents: For in vivo applications or challenging in vitro systems, consider using solubilizing agents like PEG300, Tween-80, or SBE-β-CD as part of the vehicle.[1][8]
-
Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound.[1][8]
-
Problem 2: High Variability and Poor Reproducibility of Results
-
Possible Cause: Inconsistent compound concentration due to improper dissolution or storage. Degradation of the compound over time. Pipetting errors or variability in cell/parasite density.
-
Solution:
-
Freshly Prepare Dilutions: Prepare fresh serial dilutions of this compound from a stock solution for each experiment.
-
Verify Storage Conditions: Ensure that stock solutions are stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[1][8]
-
Standardize Protocols: Maintain consistent cell or parasite densities, incubation times, and reagent concentrations across all experiments.
-
Use Positive and Negative Controls: Include appropriate controls in every assay to monitor for consistency and potential issues.
-
Problem 3: No or Low Inhibitory Activity Observed
-
Possible Cause: The concentration of this compound is too low. The compound has degraded. The parasite strain used is resistant.
-
Solution:
-
Increase Concentration Range: Test a wider and higher range of this compound concentrations.
-
Use a Fresh Stock: Prepare a new stock solution from the solid compound to rule out degradation.
-
Verify Parasite Strain: Confirm the identity and sensitivity of your P. falciparum strain. Some strains may exhibit resistance.[11][12]
-
Check Assay Integrity: Ensure all other components of your assay system are working correctly by using a known inhibitor as a positive control.
-
Experimental Protocols
Protocol: In Vitro PfDHODH Enzyme Inhibition Assay
This protocol is adapted from methodologies described for measuring PfDHODH activity.[6]
-
Reagents and Materials:
-
Recombinant PfDHODH enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100
-
Substrates: L-dihydroorotate, decylubiquinone
-
Indicator Dye: 2,6-dichloroindophenol (DCIP)
-
384-well microplates
-
Plate reader capable of measuring absorbance at 600 nm
-
-
Assay Procedure: a. Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. b. In a 384-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer). c. Add the PfDHODH enzyme to each well (final concentration typically 12.5 nM).[6] d. Incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.[6] e. To initiate the reaction, add a mixture of the substrates and the indicator dye (final concentrations: 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP).[6] f. Immediately measure the absorbance at 600 nm over time to monitor the reduction of DCIP. g. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. h. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: P. falciparum de novo pyrimidine biosynthesis pathway highlighting PfDHODH inhibition.
Caption: Workflow for an in vitro PfDHODH enzymatic inhibition assay.
Caption: Troubleshooting decision tree for common in vitro assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Potent Inhibitors of P. falciparum Dihydroorotate Dehydrogenase for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PfDHODH-IN-1 Resistance in Plasmodium falciparum In Vitro
Welcome to the technical support center for researchers investigating resistance to PfDHODH (Plasmodium falciparum dihydroorotate dehydrogenase) inhibitors, including PfDHODH-IN-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to PfDHODH inhibitors in P. falciparum?
A1: The primary mechanisms of resistance to PfDHODH inhibitors observed in vitro are:
-
Point mutations in the pfdhodh gene: These mutations often occur within or near the inhibitor binding site, altering the enzyme's structure and reducing inhibitor affinity.[1]
-
Gene amplification: An increase in the copy number of the pfdhodh gene can lead to higher levels of the target enzyme, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.[1]
Q2: Which specific mutations in pfdhodh have been associated with resistance?
A2: Several point mutations in the pfdhodh gene have been identified through in vitro resistance selection studies. These include substitutions at the following amino acid positions: E182D, F188I, F188L, F227I, I263F, and L531F.[1]
Q3: Can resistance to one PfDHODH inhibitor confer cross-resistance to others?
A3: Cross-resistance is a complex issue. While resistance to one PfDHODH inhibitor can lead to resistance to structurally similar compounds, it is not always the case. Interestingly, some mutations that confer resistance to one class of PfDHODH inhibitors can lead to hypersensitivity (increased susceptibility) to other, structurally distinct inhibitors. This phenomenon is known as negative cross-resistance and suggests that combination therapies with different classes of PfDHODH inhibitors could be a strategy to mitigate resistance.[1]
Q4: How can I confirm that a specific mutation in pfdhodh is responsible for the observed resistance?
A4: To definitively link a mutation to a resistance phenotype, you can perform the following experiments:
-
Site-directed mutagenesis: Introduce the specific mutation into a drug-sensitive parasite line and then perform drug susceptibility assays to see if resistance is conferred.[2]
-
Gene reversion: In a resistant parasite line, revert the mutated gene back to the wild-type sequence and assess whether drug sensitivity is restored.[2]
-
Biochemical assays: Express and purify both the wild-type and mutant PfDHODH enzymes. Conduct enzyme inhibition assays to directly compare the IC50 values of your inhibitor against both versions of the enzyme.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failure to select for resistant parasites | 1. Drug concentration is too high, leading to complete parasite death. 2. Insufficient parasite numbers in the initial culture. 3. The inhibitor has a very low frequency of resistance. | 1. Perform a dose-response curve to determine the IC50 and use a selection pressure of 3-5x the IC50. 2. Start selections with a large number of parasites (e.g., 10^8 - 10^9).[3] 3. Consider a stepwise selection protocol with gradually increasing drug concentrations. |
| Loss of resistant phenotype over time in culture | The resistance mutation imparts a fitness cost to the parasite, and in the absence of drug pressure, wild-type parasites outcompete the resistant ones. | 1. Maintain a low level of drug pressure in the culture medium to maintain the resistant population. 2. Cryopreserve resistant parasite lines as soon as they are confirmed. |
| Inconsistent IC50 values in drug susceptibility assays | 1. Variation in initial parasite density or hematocrit. 2. Inaccurate drug dilutions. 3. Problems with the assay readout (e.g., SYBR Green I fluorescence). | 1. Standardize the starting parasitemia (e.g., 0.2%) and hematocrit (e.g., 1%) for all assays.[2] 2. Prepare fresh serial dilutions of the drug for each experiment. 3. Ensure proper mixing and incubation times. For fluorescence-based assays, check for background fluorescence from leukocytes and consider using leukocyte-depleted blood.[4] |
| No difference in IC50 between wild-type and mutant recombinant enzyme | 1. The expressed protein is not correctly folded or active. 2. The observed in vivo resistance is not due to a direct interaction with the enzyme but another mechanism (e.g., drug efflux). | 1. Confirm the activity of your recombinant enzyme using a standard substrate. 2. Consider other potential resistance mechanisms and investigate them (e.g., using whole-genome sequencing of the resistant parasite line). |
Data Presentation
Table 1: In Vitro Activity of PfDHODH Inhibitors Against Resistant P. falciparum Cell Lines
The following table summarizes the 50% inhibitory concentrations (IC50) of various PfDHODH inhibitors against wild-type (Dd2) and mutant P. falciparum cell lines. This data illustrates how specific mutations can alter parasite susceptibility to different chemical scaffolds.
| Compound | Dd2 (Wild-Type) IC50 (nM) | Dd2 F188I IC50 (nM) | Dd2 F188L IC50 (nM) | Dd2 F227I IC50 (nM) | Dd2 I263F IC50 (nM) |
| Genz-669178 | 14 ± 1.1 | >10,000 | 5,300 ± 1,100 | 250 ± 61 | 1,400 ± 240 |
| DSM265 | 46 ± 1.2 | 1,400 ± 110 | 1,100 ± 140 | 1,000 ± 120 | 2,100 ± 290 |
| IDI-6273 | 200 ± 17 | 100 ± 14 | 140 ± 17 | 1,200 ± 150 | 120 ± 14 |
Data is adapted from Ross et al., 2014. Values are the mean ± standard error from at least three independent experiments.[1]
Experimental Protocols
In Vitro Selection of Drug-Resistant P. falciparum
This protocol describes a single-step method for selecting drug-resistant parasites.
Materials:
-
Culture-adapted P. falciparum (e.g., Dd2 or 3D7 strain)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
Human red blood cells (RBCs)
-
PfDHODH inhibitor stock solution (in DMSO)
-
Sterile culture flasks
-
Hypoxic incubator (5% CO2, 5% O2, 90% N2) at 37°C
Procedure:
-
Determine the IC50: First, determine the 50% inhibitory concentration (IC50) of your PfDHODH inhibitor against the wild-type parasite line using a standard 72-hour drug susceptibility assay.[2]
-
Initiate Bulk Culture: Start a large-scale culture to obtain a high number of parasites (at least 1 x 10^9). This may require multiple large-volume culture flasks.
-
Apply Drug Pressure: Once the culture reaches a high parasitemia, dilute it to approximately 1% parasitemia in a large volume of complete medium. Add the PfDHODH inhibitor at a concentration of 3-5 times the previously determined IC50.[2]
-
Monitor for Recrudescence: Maintain the culture under drug pressure, changing the media every 24-48 hours. Monitor for the reappearance of viable parasites by preparing thin blood smears and staining with Giemsa. This may take several weeks.
-
Expand Resistant Population: Once recrudescence is observed, expand the parasite population in the presence of the same concentration of the inhibitor.
-
Clone Resistant Parasites: To ensure a genetically homogenous population, clone the resistant parasites by limiting dilution.
-
Confirm Resistance: Perform drug susceptibility assays on the cloned resistant parasites to determine the shift in IC50 compared to the wild-type parent line.[2]
-
Identify Genetic Basis of Resistance: Extract genomic DNA from the resistant clones and the wild-type parent. Sequence the pfdhodh gene to identify point mutations. For a broader search for resistance mechanisms, perform whole-genome sequencing.[2]
SYBR Green I-Based Drug Susceptibility Assay
This is a widely used fluorescence-based method for determining the IC50 of antimalarial compounds.[5]
Materials:
-
96-well microtiter plates (black, clear bottom)
-
Complete culture medium
-
Synchronized ring-stage P. falciparum culture
-
PfDHODH inhibitor serial dilutions
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare Drug Plates: Add 100 µL of complete culture medium to all wells of a 96-well plate. In the first column, add 100 µL of the highest concentration of your inhibitor. Perform a 2-fold serial dilution across the plate. The last column will serve as a drug-free control.
-
Add Parasites: Dilute a synchronized ring-stage parasite culture to 0.2% parasitemia and 1% hematocrit in complete culture medium. Add 100 µL of this parasite suspension to each well.
-
Incubate: Incubate the plate for 72 hours in a hypoxic incubator at 37°C.[2]
-
Lyse Cells and Stain DNA: Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer. Add 100 µL of this buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Measure Fluorescence: Read the fluorescence of each well using a plate reader.
-
Calculate IC50: Subtract the background fluorescence (wells with no parasites) from all readings. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Recombinant PfDHODH Expression and Enzyme Kinetics Assay
This protocol outlines the general steps for producing recombinant PfDHODH and measuring its activity.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the pfdhodh gene (wild-type or mutant)
-
LB medium and appropriate antibiotics
-
IPTG (for induction of protein expression)
-
Ni-NTA affinity chromatography column
-
Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Substrates: Dihydroorotate (DHO) and decylubiquinone (CoQD)
-
Electron acceptor: 2,6-dichloroindophenol (DCIP)
-
Spectrophotometer
Procedure:
-
Protein Expression and Purification:
-
Transform the expression vector into E. coli.
-
Grow a large culture and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them.
-
Purify the recombinant His-tagged PfDHODH using a Ni-NTA column.
-
Dialyze the purified protein into a suitable storage buffer.
-
-
Enzyme Activity Assay:
-
The activity of PfDHODH can be measured by monitoring the reduction of DCIP at 600 nm.[6]
-
Prepare a reaction mixture in a cuvette or 96-well plate containing assay buffer, DHO, and CoQD.
-
Initiate the reaction by adding the purified PfDHODH enzyme.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
-
Enzyme Inhibition Assay (IC50 Determination):
-
Perform the enzyme activity assay in the presence of various concentrations of your PfDHODH inhibitor.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50.
-
Visualizations
Caption: Workflow for generating and characterizing PfDHODH inhibitor resistance in P. falciparum.
References
- 1. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PfDHODH-IN-1 and Mammalian Cell Cytotoxicity
Welcome to the technical support center for researchers utilizing PfDHODH-IN-1. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate and mitigate the cytotoxic effects of this compound in mammalian cell lines during your experiments.
Disclaimer: this compound is an analog of A77 1726, the active metabolite of Leflunomide. While specific cytotoxicity data for this compound is not extensively published, its mechanism of action is expected to be similar to that of A77 1726, which includes inhibition of human dihydroorotate dehydrogenase (hDHODH). The quantitative data and troubleshooting advice provided here are based on the known effects of A77 1726 and general principles of DHODH inhibitor cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic to mammalian cells?
A1: this compound is an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway.[1] While designed to be selective for the parasite enzyme, like many targeted inhibitors, it can exhibit off-target effects in mammalian cells. The primary mechanism of cytotoxicity in mammalian cells is believed to be the inhibition of the host's own dihydroorotate dehydrogenase (hDHODH).[1] hDHODH is a crucial enzyme for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis and cell proliferation.[1] Inhibition of hDHODH leads to pyrimidine depletion, causing cell cycle arrest and apoptosis.[2][3]
Q2: What are the typical signs of this compound induced cytotoxicity in my cell cultures?
A2: You may observe several signs of cytotoxicity, including:
-
Reduced cell proliferation: A noticeable decrease in the rate of cell growth compared to untreated control cells.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased apoptosis: Observation of apoptotic bodies, membrane blebbing, or positive staining with apoptosis markers (e.g., Annexin V).
-
Decreased metabolic activity: Reduced signal in metabolic assays such as the MTT or MTS assay.
Q3: How can I confirm that the observed cytotoxicity is specifically due to the inhibition of DHODH?
A3: The most common method to confirm DHODH-specific cytotoxicity is a uridine rescue assay . Uridine can be taken up by mammalian cells and converted into UMP via the pyrimidine salvage pathway, thus bypassing the block in the de novo synthesis pathway caused by DHODH inhibition.[3][4][5] If the addition of exogenous uridine to the culture medium reverses the cytotoxic effects of this compound, it strongly indicates that the cytotoxicity is due to DHODH inhibition.[3][4]
Q4: Are some mammalian cell lines more sensitive to DHODH inhibitors than others?
A4: Yes, the sensitivity of mammalian cell lines to DHODH inhibitors can vary. Rapidly proliferating cells, such as cancer cell lines, are often more dependent on the de novo pyrimidine synthesis pathway and can be more sensitive to DHODH inhibition.[1] The expression level of hDHODH and the efficiency of the pyrimidine salvage pathway can also influence sensitivity.
Q5: Besides inhibiting hDHODH, are there other potential off-target effects of this compound that could contribute to cytotoxicity?
A5: While hDHODH inhibition is the primary expected cause of cytotoxicity, other off-target effects are possible. DHODH is a mitochondrial enzyme linked to the electron transport chain.[1] Inhibition of DHODH can lead to mitochondrial dysfunction, including increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[3] Some DHODH inhibitors have also been shown to inhibit other enzymes at higher concentrations.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT/MTS assay | - Contamination of culture medium.[8] - Interference from the test compound.[8] - Phenol red in the medium.[9] | - Use fresh, sterile reagents.[8] - Run a control with the compound in cell-free medium to check for direct reduction of the tetrazolium salt.[8] - Use phenol red-free medium for the assay.[8][9] |
| Inconsistent results between experiments | - Variation in cell seeding density.[8] - Different passage numbers of cells. - Inconsistent incubation times. | - Ensure accurate and consistent cell counting and seeding.[8] - Use cells within a defined passage number range. - Standardize all incubation times precisely. |
| Uridine rescue is incomplete or not observed | - Insufficient uridine concentration. - Uridine transporter issues in the specific cell line. - Off-target cytotoxicity not related to DHODH inhibition. | - Titrate the concentration of uridine (typically 50-100 µM is effective).[5] - Check literature for information on uridine transport in your cell line. - Consider alternative mechanisms of toxicity and perform other relevant assays (e.g., ROS measurement, mitochondrial membrane potential). |
| Unexpectedly high cytotoxicity at low concentrations | - High sensitivity of the particular cell line. - Error in compound dilution. | - Perform a dose-response curve over a wide range of concentrations. - Prepare fresh stock solutions and verify dilutions. |
Quantitative Data: Cytotoxicity of A77 1726 (Active Metabolite of Leflunomide)
As a close analog of this compound, the cytotoxic profile of A77 1726 in various mammalian cell lines provides a useful reference.
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| J774.2 | Murine Macrophage | ~9.5 (3.5 µg/ml) | PGE2 accumulation | [7] |
| A549 | Human Lung Carcinoma | ~0.35 (0.13 µg/ml) | PGE2 synthesis | [7] |
| Human Whole Blood (COX-1) | - | ~108 (40 µg/ml) | TxB2 accumulation | [6] |
| Human Whole Blood (COX-2) | - | ~187 (69 µg/ml) | TxB2 accumulation | [6] |
Note: IC50 values can vary depending on the specific assay conditions and cell line.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]
Materials:
-
96-well clear flat-bottom plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[11]
Uridine Rescue Assay
This protocol is designed to determine if the cytotoxicity of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Same materials as the MTT assay
-
Uridine stock solution (e.g., 100 mM in water, sterile filtered)
Procedure:
-
Follow the same initial steps as the MTT assay for cell seeding and preparation of this compound dilutions.
-
Prepare a set of treatment media that also contains a final concentration of 100 µM uridine.[3][5]
-
You will have four main experimental groups:
-
Untreated cells (control)
-
Cells treated with this compound
-
Cells treated with uridine alone
-
Cells treated with this compound and uridine
-
-
Proceed with the treatment incubation and subsequent MTT assay as described above.
-
Compare the cell viability in the presence and absence of uridine. A significant increase in viability in the co-treated group compared to the this compound alone group indicates a successful rescue.
Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR).[12]
Materials:
-
Seahorse XF96 or XFe96 analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium
-
Glucose, pyruvate, and glutamine supplements
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Day 1: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Day 2: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Day 3 (Assay Day):
-
Wash the cells with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Calibrate the sensor cartridge in the Seahorse analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
-
The instrument will measure the basal OCR, then sequentially inject the inhibitors and measure the OCR after each injection to determine key mitochondrial parameters.[13]
Visualizations
Caption: Mechanism of this compound cytotoxicity and uridine rescue.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. The Mitochondria-Independent Cytotoxic Effect of Leflunomide on RPMI-8226 Multiple Myeloma Cell Line [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PfDHODH Inhibitors: A Comparative Analysis of Cross-Resistance with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts, necessitating the development of new antimalarials with novel mechanisms of action. Inhibitors of the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, represent a promising new class of antimalarial drugs.[1] This guide provides a comparative analysis of the cross-resistance profiles of PfDHODH inhibitors, with a focus on well-characterized compounds, to inform drug development strategies. While this guide is intended to be representative of the PfDHODH inhibitor class, specific data presented herein primarily pertains to DSM265, a clinical candidate for which extensive resistance data is available.
Mechanism of Action of PfDHODH Inhibitors
P. falciparum relies exclusively on the de novo synthesis of pyrimidines for DNA and RNA replication, making this pathway an attractive target for drug development.[1] PfDHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[2] By inhibiting this essential enzyme, PfDHODH inhibitors block pyrimidine biosynthesis, leading to parasite death.[1] This mechanism of action is distinct from many existing antimalarials that target folate metabolism, the mitochondrial electron transport chain (mtETC), or heme detoxification.[3]
Resistance to PfDHODH Inhibitors
Resistance to PfDHODH inhibitors, such as DSM265, can be readily selected for in vitro and has been observed in clinical studies.[3] The primary mechanism of resistance is the acquisition of single nucleotide polymorphisms (SNPs) in the pfdhodh gene, leading to amino acid substitutions in the inhibitor binding pocket of the enzyme.[4][5] Copy number variations (CNVs) of the pfdhodh gene have also been reported to contribute to resistance, albeit to a lesser extent.[5]
Cross-Resistance Profile
The development of cross-resistance between different classes of antimalarials is a major concern. Understanding these patterns is crucial for designing effective combination therapies.
Cross-Resistance with other PfDHODH Inhibitors
Studies have shown that parasites resistant to one PfDHODH inhibitor can exhibit varying levels of susceptibility to other inhibitors of the same class. This is largely dependent on the specific mutation in the PfDHODH enzyme and the chemical scaffold of the inhibitor. For instance, a bulky amino acid substitution might confer resistance to one class of inhibitors through steric hindrance, while not affecting the binding of a different, smaller inhibitor.[4]
Interestingly, a phenomenon known as collateral sensitivity (or negative cross-resistance) has been observed, where a mutation conferring resistance to one PfDHODH inhibitor can lead to hypersensitivity to another.[4][6] This opens up the possibility of designing combination therapies with two different PfDHODH inhibitors to proactively combat the emergence of resistance.
Cross-Resistance with Mitochondrial Electron Transport Chain (mtETC) Inhibitors
A notable instance of cross-resistance has been documented between PfDHODH inhibitors and inhibitors of the mitochondrial electron transport chain, such as atovaquone. Atovaquone targets the cytochrome bc1 complex (complex III) of the mtETC. The function of PfDHODH is biochemically linked to the mtETC, as it donates electrons to the ubiquinone pool, which are then transferred to complex III.
A P. falciparum strain (SB1-A6), selected for resistance to an acridone inhibitor targeting the cytochrome bc1 complex, was found to be cross-resistant to the PfDHODH inhibitor DSM-1. This pan-resistance was attributed to a combination of a copy number variation and a C276F mutation in the pfdhodh gene. This finding highlights a potential liability for PfDHODH inhibitors, as resistance could emerge through selection with mtETC inhibitors. Conversely, parasites selected for resistance to DSM265 have been shown to retain full sensitivity to atovaquone.[3]
Quantitative Data on Cross-Resistance
The following table summarizes the in vitro activity of various antimalarials against wild-type and DSM265-resistant P. falciparum lines. The resistant lines harbor specific mutations in the pfdhodh gene.
| Parasite Line | PfDHODH Mutation | DSM265 EC50 (nM) | Fold Resistance (vs. Dd2) | Atovaquone EC50 (nM) | Chloroquine EC50 (nM) | Artemisinin EC50 (nM) |
| Dd2 (Wild-Type) | None | 15 | 1 | 0.8 | 150 | 3.5 |
| C276F Mutant | C276F | >5000 | >333 | 0.7 | 145 | 3.2 |
| C276Y Mutant | C276Y | >5000 | >333 | 0.9 | 160 | 3.8 |
Data compiled from publicly available literature. EC50 values are approximate and can vary between studies.
Experimental Protocols
In Vitro Resistance Selection
P. falciparum cultures (e.g., Dd2 strain) are exposed to continuous and increasing concentrations of a PfDHODH inhibitor (e.g., DSM265) over a prolonged period. Parasite growth is monitored by SYBR Green I-based fluorescence assays. When parasites recrudesce, they are subjected to higher drug concentrations. This process is repeated until a resistant phenotype is established. The pfdhodh gene of the resistant parasites is then sequenced to identify mutations.
Parasite Viability Assay (EC50 Determination)
The half-maximal effective concentration (EC50) of an antimalarial drug is determined using a standardized 72-hour SYBR Green I-based assay. Asynchronous parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates. After 72 hours, parasite growth is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA. The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
CRISPR-Cas9 Genome Editing
To confirm that a specific mutation in pfdhodh is responsible for the resistant phenotype, the mutation can be introduced into a drug-sensitive parasite line using the CRISPR-Cas9 system. A guide RNA is designed to target the pfdhodh locus, and a donor template containing the desired mutation is co-transfected with the Cas9 enzyme. The resulting genetically edited parasites are then tested for their drug susceptibility.[3]
Visualizations
Caption: Mechanism of action of PfDHODH inhibitors and Atovaquone.
Caption: Workflow for in vitro selection of drug-resistant parasites.
Conclusion
PfDHODH inhibitors are a vital component of the future antimalarial drug pipeline. While resistance can arise through mutations in the target enzyme, this does not necessarily lead to broad cross-resistance with other antimalarial classes. The documented cross-resistance with a mitochondrial inhibitor underscores the importance of careful partner drug selection for combination therapies. Furthermore, the phenomenon of collateral sensitivity among different PfDHODH inhibitors presents a novel strategy to mitigate the evolution of resistance. Continued surveillance and characterization of resistance mechanisms will be paramount to preserving the efficacy of this promising class of antimalarials.
References
- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of PfDHODH-IN-1 Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics of PfDHODH-IN-1 and other key inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme for parasite survival. The following analysis is supported by available experimental data and detailed methodologies to aid in the evaluation of these antimalarial drug candidates.
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the de novo synthesis of pyrimidines for its rapid proliferation. The enzyme dihydroorotate dehydrogenase (PfDHODH) catalyzes a crucial step in this pathway, making it a prime target for antimalarial drug development.[1] PfDHODH inhibitors disrupt this essential pathway, leading to parasite death.[1] This guide focuses on the binding kinetics of this compound, an analog of the active metabolite of leflunomide (A77 1726), and compares its performance with other notable PfDHODH inhibitors.
Quantitative Analysis of Inhibitor Binding
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Kₔ (nM) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Method |
| This compound (A77 1726 analog) | PfDHODH | 190,000[2] | - | - | - | - | Enzyme Inhibition Assay[2] |
| A77 1726 | PfDHODH | 190,000[3] | - | 12 (mouse DHODH)[4] | - | - | Enzyme Inhibition Assay, Radioligand Binding Assay[3][4] |
| DSM265 | PfDHODH | 8.9[5][6][7] | - | - | - | - | Enzyme Inhibition Assay[8] |
| Genz-667348 | PfDHODH | 22[3] | - | - | - | - | Enzyme Inhibition Assay[9] |
| Genz-669178 | PfDHODH | 15-50[10] | - | - | - | - | Enzyme Inhibition Assay[10] |
Note: Data for kₒₙ and kₒff for these specific PfDHODH inhibitors are not widely published. The table will be updated as more information becomes available. The Kₔ for A77 1726 is for its interaction with the mouse DHODH enzyme.
Experimental Protocols
The determination of binding kinetics is crucial for understanding the mechanism of action of an inhibitor. Below are detailed methodologies for key experiments cited in the analysis of PfDHODH inhibitors.
PfDHODH Enzyme Inhibition Assay
This assay is widely used to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of compounds against PfDHODH.
Principle: The enzymatic activity of PfDHODH is monitored by the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is measured spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 384-well plate containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.[9]
-
Enzyme and Substrates: Recombinant PfDHODH enzyme (final concentration ~12.5 nM) is added to the mixture.[9] The substrates, L-dihydroorotate (175 µM) and decylubiquinone (18 µM), are then added.[9]
-
Inhibitor Addition: The test compounds (e.g., this compound, DSM265) are added at varying concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of the electron acceptor DCIP (95 µM).[9] The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing data on kₒₙ, kₒff, and Kₔ.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (PfDHODH).
Generalized Protocol:
-
Enzyme Immobilization: Recombinant PfDHODH is immobilized on a sensor chip surface.
-
Inhibitor Injection: A solution containing the inhibitor at a specific concentration is flowed over the sensor chip surface, allowing for association.
-
Association Phase: The change in the SPR signal is monitored over time as the inhibitor binds to the immobilized enzyme. This phase provides the kₒₙ value.
-
Dissociation Phase: The inhibitor solution is replaced with a buffer-only solution, and the dissociation of the inhibitor from the enzyme is monitored as a decrease in the SPR signal. This phase provides the kₒff value.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the rate constants. The Kₔ is calculated as the ratio of kₒff/kₒₙ.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including Kₔ, enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of the inhibitor is titrated into a solution containing PfDHODH, and the heat released or absorbed during binding is measured by a sensitive calorimeter.
Generalized Protocol:
-
Sample Preparation: Purified PfDHODH is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: Small aliquots of the inhibitor solution are injected into the protein solution at regular intervals.
-
Heat Measurement: The heat change after each injection is measured.
-
Data Analysis: The heat changes are plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the Kₔ, stoichiometry (n), and ΔH of the interaction.
Experimental Workflow and Signaling Pathway
To visualize the experimental process and the targeted biological pathway, the following diagrams are provided.
Experimental workflow for determining inhibitor binding kinetics.
Inhibition of the PfDHODH signaling pathway by this compound.
Conclusion
The available data indicates that while this compound, as an analog of A77 1726, is a known inhibitor of PfDHODH, its potency is significantly lower than that of newer generation inhibitors like DSM265 and the Genz series compounds. The lack of detailed public data on the association and dissociation kinetics for this compound makes a direct comparison of its binding dynamics challenging. Researchers are encouraged to perform detailed kinetic studies using techniques such as SPR and ITC to fully characterize the binding profile of this compound and other novel inhibitors. This will enable a more comprehensive understanding of their mechanism of action and facilitate the development of more effective antimalarial therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroorotate dehydrogenase is a high affinity binding protein for A77 1726 and mediator of a range of biological effects of the immunomodulatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. biocompare.com [biocompare.com]
- 8. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genz-669178 | DHODH抑制剂 | MCE [medchemexpress.cn]
A Head-to-Head Comparison of Leading PfDHODH Inhibitors for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The de novo pyrimidine biosynthesis pathway is essential for the survival of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. A key enzyme in this pathway, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), has emerged as a promising target for novel antimalarial drugs. Unlike their human hosts, the parasites cannot salvage pyrimidines and are solely dependent on this de novo synthesis, making PfDHODH an ideal target for selective inhibition.[1][2] This guide provides a head-to-head comparison of prominent PfDHODH inhibitors, presenting key experimental data to aid in the evaluation and selection of compounds for further research and development.
Quantitative Comparison of PfDHODH Inhibitors
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of several leading PfDHODH inhibitors. The data has been compiled from various preclinical studies to provide a comparative overview of their performance.
In Vitro Activity Against PfDHODH and P. falciparum Strains
| Inhibitor | PfDHODH IC50 (nM) | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (Human/Pf) |
| DSM265 | 1.5 | 3.7 | 3.9 | >100,000 | >66,667 |
| Genz-667348 | 22 | 1.8 | 2.1 | >30,000 | >1,363 |
| Genz-668857 | 25 | 2.5 | 3.0 | >30,000 | >1,200 |
| Genz-669178 | 33 | 4.1 | 5.2 | >30,000 | >909 |
| A77 1726 | 13,000 | - | - | 500 | 0.04 |
| Brequinar | >50,000 | - | - | 10 | <0.0002 |
Data compiled from multiple sources.[2][3][4][5]
In Vivo Efficacy in Mouse Models of Malaria
| Inhibitor | Mouse Model | Dosing Regimen | ED50 (mg/kg/day) | ED90 (mg/kg/day) | Outcome |
| DSM265 | P. falciparum SCID | Single oral dose | - | - | Cured at 30 mg/kg |
| Genz-667348 | P. berghei | 100 mg/kg/day for 4 days (oral, b.i.d.) | 13-21 | - | Sterile cure |
| Genz-668857 | P. berghei | - | 13 | - | - |
| Genz-669178 | P. berghei | - | 21 | - | - |
Data compiled from multiple sources.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the PfDHODH inhibitors discussed in this guide.
PfDHODH Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PfDHODH.
-
Enzyme and Substrates : Recombinant PfDHODH is used. The assay mixture includes the substrate L-dihydroorotate and the electron acceptor decylubiquinone.
-
Reaction Monitoring : The reduction of a dye, 2,6-dichloroindophenol (DCIP), is monitored spectrophotometrically at 600 nm. The rate of DCIP reduction is proportional to PfDHODH activity.[2]
-
Inhibitor Testing : The assay is performed in the presence of varying concentrations of the test inhibitor.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined by fitting the data to a dose-response curve.[2]
P. falciparum Whole-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of the malaria parasite in red blood cells.
-
Parasite Culture : Asynchronous cultures of P. falciparum strains (e.g., 3D7, Dd2) are maintained in human red blood cells.
-
Drug Treatment : The parasite cultures are exposed to a range of concentrations of the test compound for 72 hours.
-
Growth Measurement : Parasite proliferation is quantified using a fluorescent DNA-intercalating dye, such as SYBR Green I. The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth.[2]
-
Data Analysis : The IC50 value, representing the concentration at which 50% of parasite growth is inhibited, is calculated from the dose-response data.
In Vivo Efficacy in a P. falciparum NOD-scid Mouse Model
This model assesses the in vivo antimalarial activity of a compound in mice engrafted with human red blood cells and infected with P. falciparum.
-
Animal Model : NOD-scid IL-2Rγnull mice are engrafted with human erythrocytes to support the growth of P. falciparum.
-
Infection : The mice are infected with a specific strain of P. falciparum.
-
Drug Administration : The test compound is administered to the infected mice, typically orally, at various doses and for a specified duration.
-
Parasitemia Monitoring : Parasitemia (the percentage of infected red blood cells) is monitored over time by flow cytometry or microscopy.
-
Efficacy Determination : The efficacy of the compound is determined by the reduction in parasitemia compared to a control group that receives no treatment. The ED50 and ED90 values (the doses required to achieve 50% and 90% reduction in parasitemia, respectively) are calculated.[3]
Visualizing the Pathway and Experimental Logic
To better illustrate the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
PfDHODH in the De Novo Pyrimidine Biosynthesis Pathway
Caption: The role of PfDHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.
General Experimental Workflow for PfDHODH Inhibitor Evaluation
Caption: A typical workflow for the discovery and evaluation of novel PfDHODH inhibitors.
References
- 1. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synergistic Antimalarial Effects of PfDHODH Inhibitors: A Comparative Guide
A comprehensive review of publicly available scientific literature did not yield specific quantitative data on the synergistic effects of PfDHODH-IN-1 in combination with other antimalarial drugs. Therefore, this guide provides a broader comparative framework for understanding the potential synergistic interactions of PfDHODH inhibitors as a class, based on available research for related compounds and established experimental methodologies.
The development of new antimalarial therapies increasingly focuses on combination regimens to enhance efficacy and combat the emergence of drug resistance. Inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, a critical component of the parasite's pyrimidine biosynthesis pathway, represent a promising class of antimalarials. While specific data for this compound is not available, studies on other PfDHODH inhibitors suggest a strong potential for synergistic interactions with other antimalarial agents.
Understanding PfDHODH Inhibition and Synergy
Plasmodium falciparum relies exclusively on the de novo synthesis of pyrimidines for its survival, making the enzymes in this pathway attractive drug targets. PfDHODH catalyzes the fourth and rate-limiting step in this essential process. By inhibiting PfDHODH, these drugs starve the parasite of the necessary building blocks for DNA and RNA synthesis, ultimately leading to its death.
The rationale for combining PfDHODH inhibitors with other antimalarials stems from the potential to target multiple, independent pathways in the parasite's life cycle. This multi-pronged attack can lead to a synergistic effect, where the combined efficacy of the drugs is greater than the sum of their individual effects. Such combinations can also reduce the likelihood of the parasite developing resistance.
dot
Figure 1. The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
Quantitative Analysis of Synergism (Hypothetical Data)
While no specific data for this compound is available, the following tables illustrate how quantitative data on synergistic effects are typically presented. These tables are based on hypothetical results from in vitro studies.
Table 1: In Vitro Antiplasmodial Activity (IC50) of Single and Combined Agents against P. falciparum (3D7 Strain)
| Compound/Combination | IC50 (nM) - Drug A | IC50 (nM) - Drug B | Fractional Inhibitory Concentration (FIC) Index | Interaction |
| This compound (A) | Value | - | - | - |
| Atovaquone (B) | - | Value | - | - |
| This compound + Atovaquone | Value | Value | Value (e.g., ≤ 0.5) | Synergistic |
| Proguanil (C) | - | Value | - | - |
| This compound + Proguanil | Value | Value | Value (e.g., > 0.5 to < 4) | Additive/Indifferent |
| Artemisinin (D) | - | Value | - | - |
| This compound + Artemisinin | Value | Value | Value (e.g., ≤ 0.5) | Synergistic |
| Chloroquine (E) | - | Value | - | - |
| This compound + Chloroquine | Value | Value | Value (e.g., ≥ 4) | Antagonistic |
Note: The FIC index is calculated as (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic, > 0.5 to < 4 is additive or indifferent, and ≥ 4 is antagonistic.
Experimental Protocols
The assessment of synergistic, additive, or antagonistic interactions between antimalarial compounds is typically performed using in vitro cell-based assays with cultured P. falciparum. The most common method is the fixed-ratio isobologram analysis.
Modified Fixed-Ratio Iobologram Method
This method involves testing drug combinations at fixed concentration ratios to determine the 50% inhibitory concentration (IC50) for each ratio. These values are then used to calculate the Fractional Inhibitory Concentration (FIC) and to construct an isobologram.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Cultures are synchronized to the ring stage before initiating the assay.
2. Drug Preparation:
-
Stock solutions of this compound and partner antimalarials are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of each drug are prepared in culture medium.
3. Assay Plate Preparation:
-
The assay is performed in 96-well microtiter plates.
-
For combination testing, drugs are mixed at fixed ratios (e.g., 4:1, 1:1, 1:4 of their respective IC50 values) and then serially diluted.
-
Wells containing each drug alone and drug-free controls are also included.
4. Parasite Proliferation Assay:
-
Synchronized ring-stage parasites are added to the wells to a final parasitemia of ~0.5% and a hematocrit of 2%.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
Parasite growth is quantified using a suitable method, such as:
-
SYBR Green I-based fluorescence assay: This dye intercalates with parasite DNA, and the fluorescence is proportional to parasite density.
-
[³H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine into parasite nucleic acids.
-
pLDH assay: Measures the activity of parasite-specific lactate dehydrogenase.
-
5. Data Analysis:
-
The IC50 values for each drug alone and for each fixed-ratio combination are determined by fitting the dose-response data to a sigmoidal curve.
-
The FIC for each drug in a combination is calculated as: FIC = (IC50 of drug in combination) / (IC50 of drug alone).
-
The FIC Index (or sum of FICs) is calculated by adding the FICs of the individual drugs in the combination.
-
An isobologram is constructed by plotting the IC50 values of the drug combinations. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.
dot
Figure 2. A generalized workflow for an in vitro antimalarial synergy assay.
Conclusion
While specific experimental data on the synergistic effects of this compound is not currently available in the public domain, the established role of PfDHODH as a key antimalarial target suggests that its inhibitors are strong candidates for combination therapies. The experimental protocols outlined above provide a robust framework for researchers to evaluate the interaction of this compound with a panel of existing and novel antimalarial drugs. Such studies are crucial for the rational design of new, effective, and resistance-breaking combination therapies for malaria. Future research in this area will be invaluable to the global effort to combat this devastating disease.
Benchmarking PfDHODH-IN-1 Against Current Malaria Treatments: A Comparative Guide
In the global effort to combat malaria, the continuous development of novel antimalarial agents with unique mechanisms of action is paramount to overcoming the challenge of drug resistance. This guide provides a detailed comparison of PfDHODH-IN-1, a representative inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), against the current first-line artemisinin-based combination therapies (ACTs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance, mechanisms, and experimental validation of these antimalarial strategies.
Introduction to this compound and its Mechanism of Action
This compound belongs to a class of emerging antimalarials that target the parasite's pyrimidine biosynthesis pathway. Unlike human host cells, Plasmodium falciparum lacks the ability to salvage pyrimidines and is entirely dependent on the de novo synthesis pathway for the production of nucleotides essential for DNA and RNA replication.[1][2] PfDHODH is a crucial enzyme in this pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate.[1][3] By inhibiting PfDHODH, these compounds effectively starve the parasite of the necessary building blocks for growth and proliferation, leading to its death.[1] This mechanism of action is distinct from that of artemisinins and their partner drugs, making PfDHODH inhibitors promising candidates for treating drug-resistant malaria.[1][3]
Due to the limited publicly available experimental data specifically for "this compound," this guide will utilize data from well-characterized PfDHODH inhibitors from the same chemical class as representative examples to facilitate a meaningful comparison with current treatments.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of a representative PfDHODH inhibitor against two leading artemisinin-based combination therapies, artemether-lumefantrine and dihydroartemisinin-piperaquine.
Table 1: In Vitro Efficacy Against Plasmodium falciparum
| Compound/Combination | Target Strain | IC50 (nM) | Reference |
| PfDHODH Inhibitor | |||
| Genz-667348 | 3D7 (drug-sensitive) | 1.1 | [4] |
| Dd2 (drug-resistant) | 2.6 | [4] | |
| Artemether-Lumefantrine | |||
| Artemether | 3D7 | 2.35 | [5] |
| W2 (chloroquine-resistant) | 3.12 | [5] | |
| Lumefantrine | 3D7 | 9.91 | [5] |
| W2 | 29.32 | [5] | |
| Dihydroartemisinin-Piperaquine | |||
| Dihydroartemisinin | 3D7 | 2.85 | [5] |
| W2 | 18.22 | [5] | |
| Piperaquine | 3D7 | 13.0 | [5] |
| W2 | 18.93 | [5] |
Table 2: In Vivo Efficacy in Murine Malaria Models (P. berghei)
| Treatment | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| PfDHODH Inhibitor | ||||
| Genz-667348 | 100 mg/kg/day (oral, twice daily for 4 days) | Sterile Cure | Achieved | [4] |
| 13-21 mg/kg/day (oral, twice daily for 4 days) | ED50 | 13-21 mg/kg/day | [4] | |
| Artemether-Lumefantrine | ||||
| Artemether-Lumefantrine | 2.3/13.7 mg/kg/day (oral, for 4 days) | Parasitemia Inhibition (suppressive test) | 80.1% | [6] |
| Dihydroartemisinin-Piperaquine | ||||
| Dihydroartemisinin-Piperaquine | 2.5/20 mg/kg/day (oral, daily) | Parasitemia Reduction | Significant reduction | [7] |
Signaling Pathways and Experimental Workflows
PfDHODH Inhibition in the Pyrimidine Biosynthesis Pathway
The following diagram illustrates the mechanism of action of PfDHODH inhibitors within the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum.
Experimental Workflow: In Vitro Anti-malarial Susceptibility Testing
This diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of an antimalarial compound against P. falciparum using the SYBR Green I-based assay.
Experimental Workflow: In Vivo Efficacy Testing (4-Day Suppressive Test)
The following diagram illustrates the "4-Day Suppressive Test," a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.
Detailed Experimental Protocols
1. PfDHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the PfDHODH enzyme activity.
-
Principle: The activity of PfDHODH is monitored by the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. The enzyme catalyzes the oxidation of L-dihydroorotate to orotate, and the electrons are transferred to decylubiquinone, which then reduces DCIP, leading to a decrease in absorbance at 600 nm.
-
Reagents:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Substrates: L-dihydroorotate, decylubiquinone.
-
Indicator: 2,6-dichloroindophenol (DCIP).
-
Enzyme: Recombinant purified PfDHODH.
-
-
Procedure:
-
The assay is typically performed in a 384-well plate format.
-
Serial dilutions of the test compound are added to the wells.
-
The enzymatic reaction is initiated by adding a mixture of the assay buffer, substrates, indicator, and a specific concentration of the PfDHODH enzyme (e.g., 12.5 nM).
-
The decrease in absorbance at 600 nm is monitored over time.
-
The rate of reaction is calculated for each compound concentration.
-
The percent inhibition is determined relative to a no-drug control.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.[5]
-
2. In Vitro Anti-malarial Susceptibility Assay (SYBR Green I-based)
This assay determines the efficacy of a compound in inhibiting the growth of P. falciparum in an in vitro culture of red blood cells.
-
Principle: SYBR Green I is a fluorescent dye that binds to double-stranded DNA. The amount of fluorescence is proportional to the amount of parasitic DNA, which reflects the parasite's growth.
-
Reagents:
-
Complete Malaria Culture Medium (e.g., RPMI-1640 supplemented with human serum, hypoxanthine, HEPES, and gentamicin).
-
Synchronized P. falciparum culture (ring stage) at a defined parasitemia and hematocrit.
-
Lysis Buffer containing SYBR Green I.
-
-
Procedure:
-
Serial dilutions of the test compound are prepared and added to a 96-well plate.
-
The synchronized parasite culture is added to each well.
-
The plate is incubated for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, the plate is frozen and thawed to lyse the red blood cells.
-
The SYBR Green I lysis buffer is added to each well, and the plate is incubated in the dark.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The IC50 value is determined by analyzing the fluorescence intensity as a function of drug concentration.[8]
-
3. In Vivo 4-Day Suppressive Test in a Murine Model
This is a standard method to assess the in vivo efficacy of an antimalarial compound against a blood-stage malaria infection in mice.
-
Principle: The ability of a test compound to suppress the proliferation of Plasmodium berghei parasites in mice is measured over a four-day treatment period.
-
Animals and Parasites:
-
Swiss albino mice are commonly used.
-
A chloroquine-sensitive strain of Plasmodium berghei is used for infection.
-
-
Procedure:
-
Mice are infected intraperitoneally with a known number of P. berghei-parasitized red blood cells on Day 0.
-
A few hours after infection, the mice are randomly divided into groups: a negative control group (receiving the vehicle), a positive control group (receiving a standard antimalarial like chloroquine), and test groups (receiving different doses of the compound being evaluated).
-
Treatment is administered orally or by another appropriate route once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
The average parasitemia of each treated group is compared to the negative control group to calculate the percentage of parasitemia suppression.[9][10]
-
Conclusion
This compound and related compounds represent a promising new class of antimalarials with a distinct mechanism of action compared to the currently used artemisinin-based combination therapies. The preclinical data for representative PfDHODH inhibitors demonstrate potent in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum, as well as curative efficacy in in vivo models of malaria. The different mode of action offers the potential for these inhibitors to be effective against artemisinin-resistant parasites and to be used in combination with existing drugs to enhance efficacy and delay the development of resistance. Further clinical development of PfDHODH inhibitors is warranted to fully assess their potential as next-generation antimalarial treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Ex Vivo Susceptibility of Plasmodium falciparum to Antimalarial Drugs in Western, Northern, and Eastern Cambodia, 2011-2012: Association with Molecular Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencebiology.org [sciencebiology.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. iiste.org [iiste.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sci-rep.com [sci-rep.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of PfDHODH-IN-1
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of PfDHODH-IN-1, a Plasmodium falciparum dihydroorotate dehydrogenase inhibitor used in antimalarial research. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Core Safety and Handling Principles
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the standard precautions for a potentially hazardous chemical. All laboratory personnel must be trained in proper chemical waste handling and disposal procedures.[1]
Key Handling and Storage Recommendations:
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. | [2] |
| Storage (Solid) | Store at -20°C for long-term storage.[3] | [3][4][5][6] |
| Storage (in DMSO) | Store aliquots at -80°C to minimize degradation from freeze-thaw cycles.[3] | [3][4][6] |
| Work Area | Handle in a well-ventilated area, preferably a chemical fume hood. | General Lab Practice |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused solid compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container if possible, or a clearly labeled, compatible waste container.[7]
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound (e.g., in DMSO) in a dedicated, leak-proof, and chemically compatible waste container.[8]
-
Do not mix with other waste streams unless compatibility has been confirmed. For instance, do not mix organic solvent waste with aqueous waste.[7][8]
-
Ensure the container is properly sealed to prevent evaporation or spillage.[8]
-
-
Empty Containers:
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
Ensure secondary containment is used to prevent spills from reaching drains or the environment.[1]
-
Segregate incompatible waste types. For example, keep flammable solvents away from oxidizers.[10]
3. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound, either in solid or liquid form, down the drain or in regular trash.[7][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By implementing these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific guidelines for chemical waste management.
References
- 1. vumc.org [vumc.org]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PfDHODH Inhibitor | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
